Rubranol

Catalog No.
S1535895
CAS No.
211126-61-3
M.F
C19H24O5
M. Wt
332.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rubranol

CAS Number

211126-61-3

Product Name

Rubranol

IUPAC Name

4-[(5R)-7-(3,4-dihydroxyphenyl)-5-hydroxyheptyl]benzene-1,2-diol

Molecular Formula

C19H24O5

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C19H24O5/c20-15(8-5-14-7-10-17(22)19(24)12-14)4-2-1-3-13-6-9-16(21)18(23)11-13/h6-7,9-12,15,20-24H,1-5,8H2/t15-/m1/s1

InChI Key

KCWHZHZEQUHBCW-OAHLLOKOSA-N

SMILES

Array

Canonical SMILES

C1=CC(=C(C=C1CCCCC(CCC2=CC(=C(C=C2)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1CCCC[C@H](CCC2=CC(=C(C=C2)O)O)O)O)O

Rubranol has been reported in Pinus flexilis with data available.

Bioactive Constituents of Alnus nepalensis

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines the main types of compounds found in Alnus nepalensis and their reported pharmacological activities, based on recent scientific studies.

Compound Class / Specific Compounds Biological Activities Key Findings & Mechanisms
Diarylheptanoids (general class) [1] Anti-inflammatory, Antioxidant, Anti-filarial [2] [1] Characteristic 1,7-diphenylheptane skeleton; dominant and most studied class in Alnus species.
Hirsutanonol 5-O-β-D-glucopyranoside [1] Anti-inflammatory [1] Inhibits production of pro-inflammatory cytokines (TNF-α, IL-6) by suppressing NF-κB activation in macrophages.
Oregonin [1] Anti-inflammatory, Antioxidant [1] Shows significant inhibition of TNF-α and IL-6 production; reduces inflammation in murine endotoxic shock model.
Platyphylloside [1] Anti-inflammatory [1] Co-treatment with other diarylheptanoids exhibits synergistic inhibition of pro-inflammatory cytokines.
Alnus Dimer [3] Anti-parasitic [3] A unique dimeric diarylheptanoid; demonstrated potent macrofilaricidal and microfilaricidal activity in vitro.
Methanol Extract (containing multiple diarylheptanoids) [4] Antioxidant, Antibacterial [4] Exhibited significant DPPH free radical scavenging activity (IC₅₀ = 4.838 µg/mL) and effectiveness against A. baumannii and P. mirabilis.

Experimental Insights & Protocols

For research and development purposes, here are the methodologies used in key studies on Alnus nepalensis extracts.

  • Extraction & Identification: A standardized diarylheptanoid-rich extract (ANB) was prepared by extracting dried leaves with methanol, followed by fractionation with dichloromethane. Compounds were isolated and characterized using HPLC-MS and spectral analysis [1].
  • In Vitro Anti-inflammatory Assay:
    • Model: Lipopolysaccharide (LPS)-induced inflammation in murine macrophage cell lines (RAW 264.7) and primary peritoneal macrophages [1].
    • Measurement: Production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) was measured using Griess reagent and ELISA, respectively. The mechanism was confirmed by analyzing NF-κB-p65 protein levels via western blot [1].
  • In Vivo Efficacy Study:
    • Model: LPS-induced endotoxic shock in mice [1].
    • Protocol: Mice were pre-treated with the extract (ANB, 50 mg/kg) orally for 7 days before a single LPS injection. Serum levels of TNF-α and IL-6 were measured to assess the anti-inflammatory response [1].
  • Antioxidant Activity Assay:
    • Method: DPPH (1,1-diphenyl-2-picrylhydrazyl) free radical scavenging assay [4].
    • Procedure: The free radical scavenging potential of the methanolic extract was measured and reported as IC₅₀ value, compared to a standard ascorbic acid [4].

Proposed Anti-inflammatory Mechanism of Action

Based on the research, the following diagram illustrates the proposed mechanism through which diarylheptanoids from Alnus nepalensis exert their anti-inflammatory effects.

G LPS LPS Stimulus TLR4 TLR4 Activation LPS->TLR4 NFkB NF-κB Pathway Activation TLR4->NFkB Cytokines Transcription of Pro-inflammatory Genes (TNF-α, IL-6) NFkB->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation Diarylheptanoids Diarylheptanoids from Alnus nepalensis Diarylheptanoids->NFkB Inhibits

Proposed anti-inflammatory mechanism of diarylheptanoids from Alnus nepalensis involves inhibition of the NF-κB signaling pathway.

Interpretation and Research Implications

The evidence clearly establishes Alnus nepalensis as a rich source of pharmacologically active diarylheptanoids with significant anti-inflammatory and antioxidant potential. However, the specific compound "Rubranol" is not highlighted in the current literature on this species.

  • Focus on Characterized Compounds: For your research, the most promising leads from Alnus nepalensis are Oregonin, Platyphylloside, and Hirsutanonol 5-O-β-D-glucopyranoside, which have documented experimental protocols and mechanistic data [1].
  • Potential for Species-Specific Variation: "this compound" and its glycosides are reported in other species within the Alnus genus, such as Alnus japonica [3] [5]. Its absence in literature on Alnus nepalensis may indicate a difference in the chemical profile between species.
  • Recommendation for Further Research: To confirm the presence of this compound in Alnus nepalensis, a targeted phytochemical investigation using techniques like LC-MS or NMR, with reference standards, would be necessary.

References

Chemical and Pharmacological Profile of Rubranol

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates the key chemical and biological data available for Rubranol.

Property Category Details

| Basic Chemical Information | IUPAC Name: 4-[(5R)-7-(3,4-dihydroxyphenyl)-5-hydroxyheptyl]benzene-1,2-diol CAS Number: 211126-61-3 Molecular Formula: C19H24O5 Molecular Weight: 332.4 g/mol [1] | | Chemical Structure & Properties | SMILES: C1=CC(=C(C=C1CCCCC(CCC2=CC(=C(C=C2)O)O)O)O)O Solubility: Soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. Storage: Desiccate at -20°C [1] | | Reported Bioactivities | Cytotoxicity: Exhibited cytotoxicity against Lung (Lun-06), Neuroblastoma (Neu-04), and Breast (Bre-04) cancer cell lines, with GI50 values ranging from 16.03 to 32.58 μg/mL [2]. | | Natural Source | Initially isolated from the bark of Myrica rubra (Chinese bayberry) [2] [3]. Also identified as the aglycone moiety of diarylheptanoid glycosides (rubranosides A-D) in Alnus rubra (red alder) bark [1]. |

Proposed Anti-Tumor Mechanism of Diarylheptanoids

While a specific mechanism for this compound is not fully established, research on related diarylheptanoids from Zingiber officinale (ginger) suggests a potential pathway for this compound class. Gene enrichment analyses indicate that diarylheptanoids exert anti-tumor effects primarily by affecting the DNA damage signaling pathway [4].

The following diagram illustrates this proposed mechanism, which involves key proteins in the DNA damage response (ATR and CHK1), leading to cell cycle arrest and ultimately the death of cancer cells.

G DNA_Damage DNA Damage ATR ATR Activation DNA_Damage->ATR CHK1 CHK1 Phosphorylation ATR->CHK1 CellCycle Cell Cycle Arrest CHK1->CellCycle Apoptosis Apoptosis (Cell Death) CellCycle->Apoptosis Diarylheptanoids Diarylheptanoid Treatment Diarylheptanoids->DNA_Damage Induces/Exacerbates

This model is supported by experimental evidence showing that active diarylheptanoids from ginger down-regulated the expression of ATR and CHK1 levels in HCT116 (colon cancer) and A549 (lung cancer) cell lines, correlating with their cytotoxic effects [4].

Experimental Protocols for Research

For researchers aiming to isolate and evaluate diarylheptanoids like this compound, here are standard experimental workflows based on the literature.

Sample Preparation and Isolation

This protocol is adapted from methodologies used to isolate diarylheptanoids from plant materials, such as the rhizomes of Zingiber officinale [4] and the bark of Myrica rubra [2].

  • Extraction: The dried plant material (e.g., bark, rhizomes) is exhaustively extracted with 70% ethanol under reflux (e.g., at 60°C for 2 hours, repeated twice).
  • Partitioning: The combined ethanol extract is concentrated under reduced pressure and then suspended in a methanol-water solution. It is subsequently partitioned with organic solvents of increasing polarity, typically starting with petroleum ether followed by ethyl acetate, to fractionate the constituents.
  • Chromatography:
    • Primary Separation: The active fraction (often the ethyl acetate portion) is subjected to column chromatography (CC) over silica gel, eluted with a gradient of cyclohexane-ethyl acetate.
    • Further Purification: Fractions containing diarylheptanoids are further purified using a combination of techniques, including ODS (octadecylsilane) column chromatography, Sephadex LH-20 chromatography, and semi-preparative High-Performance Liquid Chromatography (HPLC) with C18 columns and methanol-water or acetonitrile-water mobile phases.
Cytotoxicity Assay Protocol

The following method details how the cytotoxic activity of this compound was evaluated [2].

  • Cell Lines: The study utilized specific human tumor cell lines, including Lun-06 (lung), Neu-04 (neuroblastoma), and Bre-04 (breast).
  • Assay Type: The GI50 value (the concentration for 50% of maximal inhibition of cell proliferation) was the reported metric.
  • Procedure: Cells are exposed to various concentrations of the test compound (this compound) for a defined period. Cell viability or proliferation is then measured using a standard assay (e.g., MTT, SRB). The GI50 values are calculated from the dose-response curves.
  • Result Interpretation: In the cited study, this compound exhibited cytotoxic activity with GI50 values in the range of 16.03 to 32.58 μg mL⁻¹ across the tested cell lines [2].

Research Gaps and Future Directions

The existing research on this compound is promising but limited, highlighting several areas for future investigation:

  • Mechanism of Action Validation: The proposed ATR/CHK1 pathway is based on studies of diarylheptanoids from ginger [4]. Direct experimental validation is required to confirm if this is the primary mechanism for this compound.
  • Limited Data Scope: Current knowledge is primarily restricted to in vitro cytotoxicity. Comprehensive studies on its pharmacokinetics, absorption, distribution, metabolism, excretion, and in vivo efficacy are necessary.
  • Structure-Activity Relationship (SAR): this compound serves as an aglycone for glycosides [1]. Exploring how structural modifications (e.g., glycosylation, methylation) affect its potency and selectivity could guide the development of more effective analogs.

References

Rubranol: A Comprehensive Technical Guide for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

This whitepaper provides a detailed technical overview of Rubranol (CAS# 211126-61-3), a natural diarylheptanoid, summarizing its chemical properties, biological activities, sourcing, and relevant experimental methodologies for researchers and drug development professionals.

Chemical and Physical Properties

This compound is a phenolic compound belonging to the diarylheptanoid class, characterized by a heptane chain substituted with two aryl rings [1] [2].

  • Chemical Formula: C₁₉H₂₄O₅ [1] [2]
  • Molecular Weight: 332.4 g/mol [1] [2]
  • CAS Registry Number: 211126-61-3 [1] [2] [3]
  • IUPAC Name: 4-[(5R)-7-(3,4-dihydroxyphenyl)-5-hydroxyheptyl]benzene-1,2-diol [1]
  • Appearance: Powder [1] [2]
  • Solubility: Soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone [1] [2].
  • Storage: Recommended to be desiccated at -20°C [1].

Stereochemistry: The chiral center at the 5-position has an (R)-configuration, which is explicitly defined in its SMILES string (C[C@H]...) and is crucial for its biological activity [1] [4].

Biological Activities and Pharmacological Profile

This compound has demonstrated significant biological activities in preclinical studies, primarily as an anti-inflammatory and antioxidant agent.

Table 1: Documented Biological Activities of this compound

Biological Activity Experimental Model Results / Potency Citation
NO Synthase Inhibition (Anti-inflammatory) LPS-induced NO production in RAW264.7 mouse macrophages 74% inhibition (general); IC₅₀ values ranging from 10.2 μM to 28.4 μg/mL depending on protocol [4]. [4]
Antioxidant Activity DPPH radical scavenging assay & NBT superoxide assay Exhibited "excellent" antioxidant activity [5]. [5]
COX-2 Inhibition (Anti-inflammatory) IFN-γ and LPS-induced COX2 production in RAW264.7 cells IC₅₀ of 45.3 μg/mL [4]. [4]
Natural Source and Biosynthesis

This compound is a natural product isolated from various species of the Alnus (alder) genus (family Betulaceae) [6].

  • Primary Sources: The herbs of Alnus nepalensis [1] [2], bark of Alnus rubra (red alder) [1] [2] [6], and Alnus sibirica [5].
  • Biosynthetic Context: It is a key aglycone moiety for a series of diarylheptanoid glycosides, such as rubranosides A-D found in red alder bark [1] [2]. Research indicates that diarylheptanoids are part of the phenylpropanoid-acetate pathway and contribute to the plant's defense mechanisms and medicinal properties [6].
Experimental Protocols and Workflows

This section details methodologies for key experiments involving this compound, as cited in the literature.

4.1. Protocol for Assessing Anti-inflammatory Activity via NO Production Inhibition

The following workflow outlines a standard method for evaluating the anti-inflammatory activity of this compound by measuring its inhibition of Nitric Oxide (NO) production in macrophage cells [4].

G Start Start Experiment CellPlate Seed RAW264.7 macrophages in cell culture plate Start->CellPlate PreInc Pre-incubate cells with This compound (e.g., 1 hour) CellPlate->PreInc Stimulate Stimulate with LPS PreInc->Stimulate Incubate Incubate (e.g., 24 hours) Stimulate->Incubate Collect Collect cell culture supernatant Incubate->Collect Measure Measure NO production using Griess reagent Collect->Measure Analyze Analyze data (Calculate % inhibition/IC₅₀) Measure->Analyze End End Analyze->End

Experimental workflow for NO production inhibition.

Detailed Procedure:

  • Cell Seeding: Seed murine RAW264.7 macrophage cells into a multi-well culture plate and allow them to adhere [4].
  • Compound Pre-treatment: Pre-incubate the cells with various concentrations of this compound for a specified period (e.g., 0.5 to 2 hours) [4].
  • Inflammation Induction: Stimulate the cells with Lipopolysaccharide (LPS), with or without IFN-γ, to induce inflammation and NO production [4].
  • Incubation: Continue incubation for a set duration, typically 20-24 hours [4].
  • NO Measurement: After incubation, collect the cell culture supernatant. Measure nitrite concentration (a stable product of NO) using the Griess reagent. This involves mixing the supernatant with an equal volume of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-1-naphylethylenediamine dihydrochloride. The absorbance is measured at 540-550 nm [4].
  • Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated control and determine the IC₅₀ value.
4.2. Protocol for Assessing Antioxidant Activity via DPPH Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate the antioxidant potential of compounds like this compound [5].

G Begin Start DPPH Assay PrepSoln Prepare DPPH radical solution in methanol or ethanol Begin->PrepSoln AddSample Add this compound sample solution to DPPH solution PrepSoln->AddSample MixInc Mix and incubate in dark (30 min, room temp) AddSample->MixInc ReadAbs Measure absorbance at 517 nm MixInc->ReadAbs Calc Calculate % Radical Scavenging Activity ReadAbs->Calc Finish End Calc->Finish

DPPH radical scavenging assay workflow.

Detailed Procedure:

  • Solution Preparation: Prepare a 0.1-0.2 mM DPPH solution in a suitable solvent like methanol or ethanol [5].
  • Reaction Setup: Add a fixed volume of the this compound sample solution (at different concentrations) to the DPPH solution. A control is prepared by adding solvent without the sample to the DPPH solution. A blank is also prepared with the sample and solvent without DPPH.
  • Incubation: Vortex the mixture and incubate it in the dark at room temperature for approximately 30 minutes.
  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm against the blank.
  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of this compound.
Research Applications and Future Directions in Drug Discovery

This compound's strong anti-inflammatory and antioxidant profile makes it a promising candidate for further investigation in several areas of therapeutic development.

  • Lead for Anti-inflammatory Drugs: Its potent inhibition of NO and COX-2 production positions it as a potential lead compound for developing new anti-inflammatory and neuroprotective agents [4] [5].
  • Role in Natural Product Research: As a definitive aglycone of bioactive glycosides, it serves as a critical reference standard for the discovery, purification, and metabolic study of other diarylheptanoids [1] [2] [6].
  • Integration with Modern Drug Discovery Paradigms: Future work on this compound can leverage contemporary trends, including:
    • AI and In-Silico Screening: For analog design, target prediction, and ADMET property estimation [7] [8].
    • Advanced Target Engagement Methods: Such as Cellular Thermal Shift Assay (CETSA) to validate direct target binding in physiologically relevant cellular environments [8].
    • Multiparametric Optimization: Its structure could inspire the development of spirocyclic or other conformationally restricted analogs to improve drug-like properties [9].

Important Note for Researchers

  • For Research Use Only: The information presented is for research and development purposes only. This compound is not intended for diagnostic or therapeutic use in humans [4].
  • Supplier Considerations: this compound is available from various chemical suppliers (e.g., BioCrick, ChemFaces, MedChemExpress). Researchers should independently verify the purity, identity, and safety data of the compound from their chosen supplier before use [1] [2] [4].

References

Chemical and Biological Profile of Rubranol

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core chemical identity and observed biological activities of Rubranol from the search results.

Property Category Details
Systematic Name 4-[(5R)-7-(3,4-dihydroxyphenyl)-5-hydroxyheptyl]benzene-1,2-diol [1]
CAS Number 211126-61-3 [1] [2]
Molecular Formula C₁₉H₂₄O₅ [1] [2]
Molecular Weight 332.4 g/mol [1] [2]
Type of Compound Diarylheptanoid (Phenol) [1] [2]
Natural Source The herbs of Alnus nepalensis and bark of Alnus sibirica [1] [3] [2]
Documented Activities Antioxidant (DPPH radical scavenging, NBT superoxide scavenging), Anti-inflammatory (inhibition of NO production) [3]

Experimental Protocols from Research

Here are the key experimental methodologies used to isolate this compound and evaluate its bioactivity.

Isolation and Structural Identification

This protocol outlines the process for obtaining this compound from plant material and confirming its chemical structure.

  • Source Material: The bark of Alnus sibirica was processed through enzymatic hydrolysis to convert glycosides into their more active aglycone forms [3].
  • Extraction and Isolation: The hydrolyzed extract was fractionated using chromatographic techniques. This compound was one of the four diarylheptanoids isolated from this extract [3].
  • Structural Elucidation: The structure of this compound was determined through 1H-NMR spectroscopy (300 MHz, in Acetone-d6 + D2O). Key spectral data included signals for two aromatic systems and multiple methylene groups, which were consistent with the known structure of 1,7-bis-(3,4-dihydroxyphenyl)-5-hydroxyheptane [3].
Bioactivity Assays

The following in vitro assays were used to quantify the antioxidant and anti-inflammatory potential of this compound.

  • DPPH Radical Scavenging Assay: This method measures a compound's ability to donate hydrogen atoms or electrons, neutralizing the stable DPPH free radical. The reduction in DPPH solution absorbance is measured spectrophotometrically. The isolated this compound, along with other diarylheptanoids, showed excellent antioxidant activity in this assay [3].
  • NBT Superoxide Scavenging Assay: This assay evaluates the capability of a compound to scavenge superoxide radicals, which are generated in a non-enzymatic system. The scavenging activity is measured by the inhibition of NBT reduction. This compound demonstrated potent superoxide scavenging activity [3].
  • Nitric Oxide (NO) Production Inhibition: The anti-inflammatory activity was assessed by measuring the inhibition of NO production in a cell-based model (likely using lipopolysaccharide-stimulated macrophages). NO is a key inflammatory mediator, and its overproduction is associated with various inflammatory conditions. This compound was found to be an effective inhibitor of NO production [3].

Research Workflow Visualization

The diagram below illustrates the key stages of research involving this compound, from preparation to activity validation.

rubranol_workflow Plant Material    (Alnus sp.) Plant Material    (Alnus sp.) Enzymatic Hydrolysis    (EAS) Enzymatic Hydrolysis    (EAS) Plant Material    (Alnus sp.)->Enzymatic Hydrolysis    (EAS) Chromatographic    Isolation Chromatographic    Isolation Enzymatic Hydrolysis    (EAS)->Chromatographic    Isolation Structural ID    (NMR) Structural ID    (NMR) Chromatographic    Isolation->Structural ID    (NMR) Bioactivity    Profiling Bioactivity    Profiling Structural ID    (NMR)->Bioactivity    Profiling Antioxidant    Assays (DPPH, NBT) Antioxidant    Assays (DPPH, NBT) Bioactivity    Profiling->Antioxidant    Assays (DPPH, NBT) Anti-inflammatory    Assay (NO Inhibition) Anti-inflammatory    Assay (NO Inhibition) Bioactivity    Profiling->Anti-inflammatory    Assay (NO Inhibition) Result: Potent    Scavenging Activity Result: Potent    Scavenging Activity Antioxidant    Assays (DPPH, NBT)->Result: Potent    Scavenging Activity Result: Significant    Inhibitory Effect Result: Significant    Inhibitory Effect Anti-inflammatory    Assay (NO Inhibition)->Result: Significant    Inhibitory Effect Antioxidant Assays (DPPH, NBT) Antioxidant Assays (DPPH, NBT) Anti-inflammatory Assay (NO Inhibition) Anti-inflammatory Assay (NO Inhibition) Result: Potent Scavenging Activity Result: Potent Scavenging Activity Result: Significant Inhibitory Effect Result: Significant Inhibitory Effect

Research workflow for this compound from isolation to bioactivity validation.

Key Research Insights for Professionals

  • Aglycone vs. Glycoside: The research on Alnus sibirica specifically highlights that processing the extract with enzymatic hydrolysis enhances bioactivity by converting native glycosides into their aglycone forms, such as this compound, which generally exhibit superior biological activity due to better absorption [3].
  • Research Context: this compound is identified as the common aglycone moiety for a series of diarylheptanoid glycosides (rubranosides A-D) isolated from Alnus rubra bark [1] [2]. In metabolomics studies, the "this compound-related motif" is a key substructure used to annotate and classify related metabolites in complex plant extracts [4].

Navigating Information Gaps

  • Consulting Original Papers: Retrieve the primary research articles that first identified and characterized this compound and its glycosides.
  • Specialized Databases: Use scientific databases like SciFinder or Reaxys to find detailed pharmacological studies and synthetic approaches.

References

Rubranol Solubility Profile & Molecular Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available quantitative data on Rubranol from chemical supplier databases and a phytochemical repository.

Property Value / Description Source / Citation
Molecular Formula C₁₉H₂₄O₅ [1] [2] [3]
Molecular Weight 332.4 g/mol [1] [2] [3]
Type of Compound Phenols [1] [2]
Solubility (General) Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. [1] [2]
Physical Form Powder [1] [2]
Storage Desiccate at -20°C [1]
LogS (Predicted) -3.272 [3]
Hydrogen Bond Donors 5 [3]
Hydrogen Bond Acceptors 5 [3]
Topological Polar Surface Area 101.0 Ų [3]

Methodological Insights for Solubility Experiments

While specific protocols for this compound are not detailed, the search results highlight established methodologies you can adapt.

  • General Handling and Stock Solution Preparation: Suppliers recommend preparing stock solutions in a solvent like DMSO on the same day of use. For better solubility, you can warm the tube at 37°C and use sonication. Stock solutions can be stored below -20°C for several months. Before use, allow the vial to equilibrate to room temperature for at least an hour to avoid condensation [1] [2].
  • A Simple Spectrophotometric Solubility Assay: One study details a method for determining the solubility of aromatic compounds, which is applicable to this compound. The workflow involves dissolving the compound in various solvents and using a UV spectrophotometer to measure the concentration in the supernatant after centrifugation to determine the maximum soluble amount [4]. The basic workflow is as follows:

G Start Prepare compound in different solvents Centrifuge Centrifuge solution Start->Centrifuge MeasureSupernatant Measure UV absorbance of supernatant Centrifuge->MeasureSupernatant ResuspendPellet Resuspend pellet in pure solvent Centrifuge->ResuspendPellet Calculate Calculate solubility MeasureSupernatant->Calculate MeasurePellet Measure UV absorbance of resuspended pellet ResuspendPellet->MeasurePellet MeasurePellet->Calculate

  • Solvent Selection for Bioassays: When planning biological assays, consider solvent effects on protein stability. Research on TNF-α inhibitors found that while DMSO and DMF improved compound solubility, DMSO and PEG3350 were more compatible with protein stability [4].

Strategies for Further Research

To build a complete experimental profile for this compound, you may need to explore the following:

  • Consult Primary Literature: The isolation and identification of this compound were reported in a 1999 paper in Natural Product Letters [1] [2]. Locating this original study may provide more specific isolation and purification details.
  • Employ Predictive Models: Modern research uses machine learning models that leverage a small set of physicochemical descriptors to predict solubility with accuracy close to experimental noise levels (LogS ± 0.7) [5]. You could apply these models to this compound.
  • Apply Standard Solubility Enhancement Techniques: Given that this compound is a natural product with multiple phenolic groups, common techniques for hydrophobic drugs could be relevant. These include cosolvency (using water-miscible solvents like DMSO), particle size reduction, and complexation [6].

References

Application Notes: Rubranol Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

1. Chemical Profile & Handling Rubranol (C₁₉H₂₄O₅) is a phenolic diarylheptanoid isolated from Alnus species (e.g., Alnus nepalensis, Alnus rubra) [1]. Handle the compound carefully, wearing appropriate personal protective equipment.

2. Preparation of Stock Solution

  • Solvent Selection: this compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone [1]. For biological assays, DMSO is often the solvent of choice.
  • Recommended Protocol:
    • Calculate Mass: Determine the mass of this compound needed based on your desired final concentration and solution volume.
    • Weigh Compound: Accurately weigh the calculated amount of this compound powder.
    • Reconstitute: Transfer the powder to a volumetric flask. Add a small volume of the chosen solvent (e.g., DMSO) and vortex or sonicate to dissolve the compound completely.
    • Bring to Volume: Add more solvent to reach the final volume. Gently mix to ensure a homogeneous solution.
  • Concentration Guidance: The supplier provides a dilution calculator and suggests that better solubility may be achieved at lower concentrations [1].

3. Stability & Storage

  • Storage Conditions: For long-term storage, desiccate the stock solution at -20°C [1].
  • Stability Note: The supplier recommends preparing and using the solution on the same day for optimal results. If necessary, stock solutions can be stored below -20°C for several months. Before use, allow the vial to warm to room temperature for at least an hour to avoid condensation [1].

4. Experimental Considerations & Potential Applications

  • Solvent Blank: Always include a solvent-only control in your experiments.
  • In Vitro Antiviral Potential: While not specific to this compound, research highlights natural products, including diarylheptanoids like this compound, as promising candidates for targeting human coronaviruses. These compounds can act on viral targets such as the main protease (3CLpro/Mpro), papain-like protease (PLpro), and the viral spike protein (S-protein), or host factors like ACE2 receptors [2] [3]. This suggests a potential research application for this compound.

Experimental Workflow & Quality Control

The following diagram outlines the key stages for preparing and using this compound in research, including critical quality control steps.

rubranol_workflow Start Start: Obtain this compound A Calculate Mass & Solvent Start->A B Weigh Compound A->B C Reconstitute & Bring to Volume B->C D Aliquot & Store at -20°C C->D E Quality Control (e.g., HPLC) D->E F Use in Bioassay E->F End Record & Analyze Data F->End

Suggested Quality Control Analysis

High-Performance Thin-Layer Chromatography (HPTLC) or High-Performance Liquid Chromatography (HPLC) can be used for quality control. The table below summarizes a validated HPTLC method for a related compound, which could be adapted for this compound [4].

Parameter Specification / Condition
Method HPTLC
Stationary Phase Silica gel 60 F₂₅₄ TLC plates
Mobile Phase Isopropanol : Ethyl Acetate : Ammonia (1 : 8.5 : 0.5 v/v/v)
Detection Wavelength 290 nm
Sample Application 6 mm bands
Development Distance 70 mm
Linearity Range 200 - 2000 ng/spot
Key Validation Data Correlation coefficient (r) = 0.9997, high precision (% RSD < 1)

Important Research Considerations

  • Information Limitations: The information on this compound is primarily from a chemical supplier's data sheet [1]. Specific peer-reviewed protocols for its stock preparation and bioactivity were not found in the search results.
  • Solvent-Specific Stability: Be aware that solvent choice can significantly impact stability. For example, one study on bronopol showed significant degradation in methanol/water solutions over 24 hours, but stability in pure methanol for over a month [5]. This underscores the need to validate stability for your specific this compound solvent system.
  • Dilution for Assay: When using a DMSO stock for cell-based assays, dilute the stock into your aqueous assay buffer or medium. Ensure the final DMSO concentration is non-toxic to your cell line (typically ≤ 0.1% - 1.0% v/v).

References

Rubranol solubility in organic solvents

Author: Smolecule Technical Support Team. Date: February 2026

Rubranol Solubility Data

The table below summarizes the available data on this compound's chemical properties and solubility, sourced from manufacturer specifications [1] [2].

Property Specification
CAS Number 211126-61-3 [1] [2]
Molecular Formula C₁₉H₂₄O₅ [1] [2]
Molecular Weight 332.4 g/mol [1] [2]
Physical Description Powder [1] [2]
Type of Compound Phenols [1] [2]
Source Herbs of Alnus nepalensis [1] [2]
Soluble Solvents Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. [1] [2]
Storage Desiccate at -20°C [1]

The following diagram outlines the general workflow for handling this compound based on the located information:

G Start Start: Receive this compound Sample Step1 Inspect Vial Start->Step1 Step2 Prepare Stock Solution Step1->Step2 Note1 Powder may adhere to vial cap. Gently shake vial. Step1->Note1 Step3 Store Stock Solution Step2->Step3 Note2 Warm at 37°C and sonicate for higher solubility. Step2->Note2 Step4 Use Solution Step3->Step4 Note3 Seal and store at -20°C. Stable for several months. Step3->Note3 Note4 For stored solutions: thaw at room temperature before use. Step4->Note4

General Workflow for Handling this compound

Key Handling Recommendations

  • Solubility Guidance: For higher solubility, warm the tube at 37°C and use brief sonication in an ultrasonic bath [1].
  • Stock Solution Storage: For short-term stability, stock solutions can be stored below -20°C for several months. For optimal results, prepare and use solutions on the same day [1].
  • Handling Pre-stocked Solutions: If using a solution prepared in advance, allow the frozen vial to equilibrate at room temperature for at least an hour before opening it [1].

Suggestions for Further Research

The search results provide a good foundation but lack the depth for detailed protocols. To acquire more comprehensive application notes, you could:

  • Consult Specialized Databases: Search in-depth scientific databases like SciFinder or Reaxys for journal articles that detail biological assays using this compound. The original isolation paper is cited as Natural Product Letters, 1999, 13(2):75-80 [1] [2], which may contain initial bioactivity data.
  • Contact Suppliers Directly: Reach out to the manufacturers (e.g., BioCrick or ChemFaces) for any technical documents or application notes they may share with researchers [1] [2].

References

Application Notes: Rubranol in Anti-HIV-1 Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Activity

Rubranol is a linear diarylheptanoid phenol isolated from the herbs of Alnus nepalensis [1] [2]. A 2020 screening study of 2080 natural products identified this compound as the most active compound targeting the conserved hydrophobic cavity of the HIV-1 capsid protein C-terminal domain (CA CTD) [3]. The study reported that this compound inhibits HIV-1 replication by allosterically disrupting the CA assembly, with an EC₅₀ (half-maximal effective concentration) of 15.85 μM [3]. This makes it a candidate for further development as an anti-HIV-1 agent.

Chemical and Physical Properties

The table below summarizes key chemical properties for reference during experimental preparation [1] [2].

Property Description
CAS Number 211126-61-3 [1] [2]
Molecular Formula C₁₉H₂₄O₅ [1] [2]
Molecular Weight 332.4 g/mol [1] [2]
Appearance Powder [1]
Purity ≥98% [2]
Type of Compound Phenols [1] [2]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone [1] [2]
Storage Desiccate at -20°C [1]
Stock Solution Preparation and Dilution Protocol

This protocol ensures accurate and reproducible preparation of this compound solutions for cell-based assays.

Materials

  • This compound powder (≥98% purity) [2]
  • Anhydrous Dimethyl Sulfoxide (DMSO)
  • Sterile phosphate-buffered saline (PBS) or cell culture medium
  • Analytical balance, micro-pipettes, sterile vials

Procedure

  • Calculate Mass: Determine the mass of this compound needed to achieve your desired stock solution concentration and volume. For a 10 mM stock solution, use 3.32 mg of this compound per 1 mL of DMSO.
  • Weigh Compound: Accurately weigh the calculated amount of this compound powder using an analytical balance.
  • Dissolve in Solvent: Transfer the powder to a sterile vial and add the required volume of anhydrous DMSO to dissolve it. Gently vortex or shake the vial to ensure complete dissolution.
  • Aliquot and Store: Aliquot the stock solution into sterile, single-use vials to avoid repeated freeze-thaw cycles. Label vials clearly and store at -20°C. When stored properly, stock solutions are typically stable for several months [1] [2].

Dilution Calculator Table The table below provides a reference for preparing common working concentrations from a 10 mM stock solution. These dilutions are for research use only [1] [2].

Final Concentration Volume of 10 mM Stock (μL) Volume of Diluent (μL) Total Volume (μL)
50 μM 5 995 1000
25 μM 2.5 997.5 1000
15.85 μM (EC₅₀) 1.585 998.415 1000
10 μM 1 999 1000
1 μM 0.1 999.9 1000

> Handling Notes: > - Solubility: If the solution appears cloudy, warm the vial at 37°C and briefly sonicate in an ultrasonic bath to achieve higher solubility [1]. > - Pre-use Handling: Before use, take the vial from the -20°C freezer and let it equilibrate to room temperature for at least one hour before opening to prevent condensation and water absorption [1] [2]. > - Best Practice: For the most consistent results, prepare and use diluted working solutions on the same day. If necessary, stock solutions can be stored below -20°C for several months [1].

Experimental Protocol: Anti-HIV-1 Screening Assay

This protocol is adapted from the research that identified this compound's activity [3].

A. In Vitro Assay for HIV-1 CA CTD Targeting

  • Objective: To identify compounds that bind to the CA CTD and disrupt capsid assembly.
  • Method: A primary screen of a natural product library (e.g., 2080 compounds) at a fixed concentration (e.g., 50 µM) against the CA CTD protein. Confirmatory dose-response experiments are performed on active hits.

B. Cell-Based Assay for Inhibition of HIV-1 Replication

  • Objective: To validate the antiviral efficacy of primary hits in a cellular model.
  • Cell Line: Typically, human T-cell lines (e.g., CEM, MT-4) or HeLa-derived cell lines engineered to express CD4 and appropriate reporters.
  • Virus Strain: Laboratory-adapted HIV-1 strains (e.g., HIV-1 IIIB).
  • Procedure:
    • Seed cells in a 96-well plate at a standard density (e.g., 1x10⁴ cells/well).
    • Treat cells with a dilution series of this compound (e.g., from 1 μM to 50 μM) for a pre-incubation period (e.g., 1 hour).
    • Infect cells with HIV-1 at a predetermined Multiplicity of Infection (MOI).
    • Incubate for the duration of the viral life cycle (typically 3-5 days).
    • Assess viral inhibition using an appropriate endpoint:
      • CPE (Cytopathic Effect) Assay: Measure cell viability using MTT or XTT assays. The reduction in CPE correlates with antiviral activity [3].
      • p24 Antigen ELISA: Quantify the production of the viral p24 capsid protein in the culture supernatant.

The experimental workflow for this cell-based assay is summarized in the diagram below.

G START Seed Target Cells (e.g., T-cell line) A Pre-treat with This compound Dilution Series START->A B Infect with HIV-1 A->B C Incubate for 3-5 Days B->C D Assay Viral Inhibition C->D E1 MTT/XTT Assay (Cell Viability) D->E1 Path A E2 p24 ELISA (Viral Protein) D->E2 Path B END Calculate EC₅₀ E1->END E2->END

Data Analysis and Interpretation
  • Dose-Response Curve: Plot the percentage of viral inhibition or cell viability against the log of this compound concentration.
  • EC₅₀ Calculation: Use non-linear regression to determine the concentration that provides 50% protection from HIV-1-induced CPE. The reported EC₅₀ for this compound is 15.85 μM [3].
  • Cytotoxicity (CC₅₀): It is critical to run a parallel assay on uninfected cells to determine the compound's cytotoxic concentration. This allows for the calculation of a Selectivity Index (SI = CC₅₀ / EC₅₀), which defines the compound's therapeutic window.
Troubleshooting Guide
Issue Potential Cause Suggested Solution
Low Solubility Solvent choice; crystal formation Warm stock to 37°C and sonicate. Ensure primary solvent is DMSO [1].
High Background in CPE Assay Insufficient viral infectivity; incorrect cell density Titrate virus stock to establish a consistent CPE in control wells.
Poor Dose-Response Compound degradation; inaccurate serial dilution Use fresh stock aliquots. Verify dilution technique with a dye.
Related Research and Broader Context

Diarylheptanoids, the chemical class to which this compound belongs, are known for diverse pharmacological activities. Apart from its anti-HIV potential, related compounds from Alnus nepalensis have demonstrated significant anti-inflammatory activity by attenuating LPS-induced inflammation in macrophages and endotoxic shock in mice, primarily through the inhibition of the NF-κB signaling pathway [4]. This suggests that this compound's core structure is a pharmacologically active scaffold worthy of further investigation.

References

Rubranol in vitro biological activity assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Rubranol

This compound is a linear diarylheptanoid, specifically a 1,7-diphenylheptane derivative with multiple hydroxyl groups, isolated from the herbs of Alnus nepalensis and serving as the aglycone for glycosides found in red alder (Alnus rubra) bark [1] [2]. Its structure is characterized by a C6-C7-C6 skeleton with phenolic and aliphatic hydroxyl groups, contributing to its potential bioactivity and solubility in organic solvents like DMSO and ethyl acetate [1].

Recent screening efforts have highlighted its potential as an antiviral agent, establishing it as a compound of interest for early-stage drug discovery [3].

Biological Activity & Mechanism of Action

The primary documented in vitro biological activity of this compound is its inhibition of Human Immunodeficiency Virus Type 1 (HIV-1).

  • Molecular Target: this compound targets the hydrophobic cavity of the C-terminal domain (CA CTD) of the HIV-1 capsid (CA) protein [3]. The capsid protein plays a critical role in viral assembly and disassembly. Binding to this conserved non-polar groove allosterically disrupts the proper formation of the CA lattice, thereby inhibiting viral replication.
  • Reported Potency: In a cell-based assay, this compound demonstrated inhibition of HIV-1 replication with an EC₅₀ (half-maximal effective concentration) of 15.85 μM [3]. This moderate micromolar activity confirms its potential as a lead compound for further optimization.

The diagram below illustrates the proposed mechanism of action of this compound as an HIV-1 Capsid Assembly Inhibitor.

G This compound This compound CA_CTD C-Terminal Domain (CTD) Hydrophobic Cavity This compound->CA_CTD Binds to CA_Subunits HIV-1 Capsid (CA) Protein Subunits Proper_Assembly Proper Capsid Assembly CA_Subunits->Proper_Assembly In absence of This compound Disrupted_Assembly Disrupted Capsid Assembly CA_Subunits->Disrupted_Assembly In presence of This compound CA_CTD->CA_Subunits Viral_Replication Successful Viral Replication Proper_Assembly->Viral_Replication Inhibited_Replication Inhibited Viral Replication Disrupted_Assembly->Inhibited_Replication

Experimental Protocols & Data

This section outlines the key experimental protocols used to characterize this compound's activity.

Primary Screening: CA-Targeted Binding Assay

This assay identifies compounds that bind to the recombinant HIV-1 CA C-terminal domain.

  • Objective: To identify initial hits that bind to the CA CTD hydrophobic cavity.
  • Materials:
    • Recombinant HIV-1 CA C-terminal domain protein.
    • Library of 2080 natural products, including this compound [3].
    • Assay buffer and detection reagents (specifics not detailed in source).
  • Methodology:
    • Incubate the CA CTD protein with individual natural products at a single high concentration (e.g., 50 µM).
    • Measure binding using a technique suitable for the assay format (e.g., fluorescence quenching, surface plasmon resonance). The specific method was not detailed in the available source.
    • Compounds showing significant binding signal are considered primary hits.
  • Outcome for this compound: this compound was identified as a primary hit, confirming its binding to the target and selecting it for dose-response experiments [3].
Cytopathic Effect (CPE) Inhibition Assay

This functional cell-based assay validates the antiviral activity of the primary hits.

  • Objective: To determine the ability of this compound to protect cells from HIV-1-induced cell death and quantify its efficacy (EC₅₀).
  • Materials:
    • Cell line susceptible to HIV-1 infection (e.g., T-cell line).
    • HIV-1 virus stock.
    • This compound stock solution (e.g., in DMSO).
    • Cell culture media and reagents for viability assessment (e.g., MTT reagent).
  • Methodology:
    • Seed cells in culture plates and infect with HIV-1 at a pre-determined multiplicity of infection (MOI).
    • Treat infected cells with this compound at a range of concentrations (e.g., 0-100 µM). Include untreated infected and uninfected controls.
    • Incubate for a set period (e.g., 3-5 days) until a clear CPE is observed in the infected, untreated control.
    • Measure cell viability using a method like the MTT assay, which quantifies metabolically active cells.
    • Calculate the percentage of protection offered by this compound at each concentration and determine the EC₅₀ value using non-linear regression analysis.
  • Outcome for this compound: this compound inhibited HIV-1-induced CPE with an EC₅₀ of 15.85 μM [3].
Molecular Docking Analysis

This computational protocol predicts the binding mode of this compound to its target.

  • Objective: To model the atomic-level interaction between this compound and the hydrophobic cavity of the HIV-1 CA CTD.
  • Materials:
    • Crystal structure of the HIV-1 CA C-terminal domain (e.g., from PDB).
    • 3D chemical structure of this compound.
    • Molecular docking software.
  • Methodology:
    • Prepare the protein structure by adding hydrogen atoms, assigning charges, and defining the binding site (the hydrophobic cavity).
    • Prepare the ligand (this compound) structure by energy minimization and generating possible 3D conformations.
    • Perform docking simulations to generate multiple binding poses.
    • Score the poses and select the most energetically favorable one for analysis of key molecular interactions (e.g., hydrophobic contacts, hydrogen bonds).
  • Outcome for this compound: Docking provided a plausible binding mode, showing that this compound occupies the hydrophobic groove, primarily through hydrophobic interactions and potential hydrogen bonding with surrounding residues [3]. This insight is crucial for guiding the design of more potent analogs.

The table below summarizes the quantitative data from the key anti-HIV activity assay.

Assay Type Reported Value (EC₅₀) Experimental Context
HIV-1 Replication Inhibition 15.85 µM Cell-based assay measuring protection from HIV-1-induced cytopathic effect [3].

Workflow for Activity Assessment

The following diagram summarizes the integrated experimental workflow from primary screening to mechanistic validation, as applied to this compound.

G Start Natural Product Library Screening (2080 compounds) Primary Primary In Vitro Binding Assay (Target: HIV-1 CA CTD) Concentration: 50 µM Start->Primary Hit Identification of Primary Hits (16 compounds) Primary->Hit DoseResponse Dose-Response Validation Hit->DoseResponse Functional Functional Cell-Based Assay (CPE Inhibition) DoseResponse->Functional EC50 EC₅₀ Determination (15.85 µM for this compound) Functional->EC50 Mechanism Mechanistic Investigation EC50->Mechanism Docking Molecular Docking (Binding Mode Analysis) Mechanism->Docking

Notes for Researchers

  • Compound Sourcing: this compound is a specialized natural product and can be procured from chemical suppliers specializing in bioactive compounds, but it may be costly [1].
  • Solubility and Storage: Prepare stock solutions in DMSO, acetone, or ethyl acetate. For long-term storage, desiccate at -20°C [1].
  • Lead Optimization Starting Point: The moderate micromolar activity of this compound presents an opportunity for lead optimization. Future work should focus on:
    • Medicinal Chemistry: Synthesizing analogs to improve potency and reduce potential toxicity.
    • ADMET Profiling: Early assessment of pharmacokinetic properties.
    • Advanced Assays: Testing against a broader panel of viral strains and in primary cells.

References

Rubranol HPLC analysis method

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Rubranol

The table below summarizes the key chemical information available for this compound, which serves as the foundation for method development [1] [2] [3].

Property Description
CAS Number 211126-61-3
Molecular Formula C₁₉H₂₄O₅
Molecular Weight 332.4 g/mol
Chemical Name 4-[(5R)-7-(3,4-dihydroxyphenyl)-5-hydroxyheptyl]benzene-1,2-diol
Type of Compound Phenols
Appearance Powder
Solubility Soluble in DMSO, chloroform, dichloromethane, ethyl acetate, acetone.
Source The herbs of Alnus nepalensis
Biological Activity Inhibitor of NO Synthase

Proposed HPLC Method for this compound

The following method is proposed based on the compound's properties and standard practices for analyzing similar phenolic natural products [4] [5] [6].

Parameter Proposed Conditions
HPLC Type Reversed-Phase (RP-HPLC)
Column C18 (e.g., Zorbax SB-C18, 150-250 mm x 4.6 mm, 5 µm)

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile | | Gradient Program | Time (min) - %B: 0 - 20%, 5 - 50%, 15 - 80%, 18 - 80%, 20 - 20%, 25 - 20% | | Flow Rate | 1.0 mL/min | | Column Temperature | 25-40°C | | Detection Wavelength | 280 nm (PDA detection recommended) | | Injection Volume | 10-20 µL | | Sample Solvent | Methanol or DMSO (with subsequent dilution in mobile phase) | | Retention Time | To be determined experimentally |

The logical workflow for developing and validating this HPLC method is outlined below.

Start Start: HPLC Method Development SamplePrep Sample Preparation • Solvent: DMSO/Methanol • Concentration: ~1 mg/mL Start->SamplePrep ColumnSelect Column Selection • C18 Reverse-Phase Column SamplePrep->ColumnSelect InitialConditions Set Initial Conditions • Mobile Phase: Water/Acetonitrile • Gradient Elution • Detection: 280 nm ColumnSelect->InitialConditions Optimization Method Optimization • Adjust gradient profile • Fine-tune pH and buffer • Optimize column temperature InitialConditions->Optimization Validation Method Validation • Specificity • Linearity • Accuracy • Precision Optimization->Validation Application Application • Analysis of plant extracts • Stability studies Validation->Application

Experimental Protocol

Here is a detailed step-by-step protocol for analyzing this compound using the proposed HPLC method.

Preparation of Mobile Phase and Diluents

Preparation of Standard Solutions

Preparation of Sample Solutions

Chromatographic Procedure

Method Validation (According to ICH Guidelines)

Critical Notes and Troubleshooting

  • Solvent Compatibility: Ensure the sample solvent is compatible with the initial mobile phase composition to avoid peak splitting or broadening.
  • Column Care: Phenolic compounds can sometimes interact strongly with residual silanols on the stationary phase, leading to tailing peaks. Using a mobile phase pH of 2-4 and a high-quality end-capped C18 column can mitigate this.
  • Stability: Prepare fresh standard and sample solutions before analysis, as polyphenols like this compound can be susceptible to oxidation [1] [2].

References

Rubranol low solubility improvement

Author: Smolecule Technical Support Team. Date: February 2026

FAQ & Troubleshooting Guide

Here are answers to common questions and solutions to frequent problems encountered when developing formulations for poorly water-soluble drugs.

Question Answer & Troubleshooting Steps

| Which solubilization technique should I choose first? | First, characterize your drug's key properties [1]:

  • High melting point ("brick-dust" molecule): Prioritize nanocrystals or solid dispersions.
  • High lipophilicity (logP) ("grease-ball" molecule): Prioritize lipid-based formulations (e.g., SEDDS, liposomes). | | My drug precipitates after dilution in aqueous media. What can I do? | This is common in cosolvent-based systems. Potential solutions include [2] [3]:
  • Combine surfactants and cosolvents to inhibit precipitation upon dilution.
  • Switch to a lipid-based system (e.g., SEDDS) that is inherently more resistant to precipitation. | | My nanosuspension is unstable and particles are aggregating. How can I stabilize it? | Nanoparticle instability is often due to high surface energy. To stabilize it [1]:
  • Optimize stabilizers: Use a combination of ionic surfactants (for electrostatic repulsion) and non-ionic polymers (for steric repulsion).
  • Use Hansen Solubility Parameters (HSP) to screen and select polymeric stabilizers with high affinity for the drug surface. | | I need a formulation for intravenous administration. What are my options? | For IV route, the formulation must avoid precipitation in blood vessels and meet strict safety criteria [2]:
  • Surfactant/Cosolvent Mixtures: Use under stringent control to prevent dilution-induced precipitation.
  • Lipid Nanocapsules (LNCs) or Liposomes: Highly biocompatible and suitable for IV delivery.
  • Nanosuspensions: Must be sterilisable and stabilized with safe, non-ionic surfactants. |

Summary of Key Solubilization Techniques

The table below summarizes the primary techniques you can employ to enhance the solubility and bioavailability of poorly water-soluble drugs like Rubranol.

Technique Mechanism of Action Key Advantage(s) Considerations & Challenges
Nanocrystals [2] [1] Increases surface area-to-volume ratio to enhance dissolution rate and saturation solubility. Very high drug loading; applicable to nearly all PWSDs; suitable for oral and IV routes. Thermodynamic instability requires stabilizers to prevent aggregation/ripening.
Solid Dispersions [2] [4] [1] Drug dispersed in polymer matrix, often in amorphous state, reducing energy for dissolution. Can achieve supersaturation; wide choice of polymers. Potential for recrystallization over time; stability dependent on polymer choice.
Lipid-Based Formulations (e.g., SEDDS) [2] [1] Keeps drug in solubilized state in GI tract; enhances absorption via lymphatic transport. Excellent for "grease-ball" molecules; bypasses P-gp efflux. Drug must have high solubility in lipids; requires specific lipid/excipient ratio.
Salt Formation [2] [4] Converts ionizable drug into a salt form, improving dissolution in aqueous media. Well-established, straightforward method for ionizable drugs. Only applicable to drugs with ionizable groups; risk of converting back in GI tract.
Cyclodextrin (CD) Inclusion [2] [4] Forms a water-soluble inclusion complex, hiding hydrophobic drug within CD cavity. Can be combined with cosolvents for synergistic effect. Limited loading capacity; more effective for low-dose drugs.
Cosolvents [2] [4] Reduces polarity of solvent medium to better match solute polarity. Simple to implement; often used in injectables. Risk of drug precipitation upon dilution in biological fluids.
Surfactants / Solubilizers [2] Encapsulates drug in micelles above critical micelle concentration (CMC). Effective at low concentrations. Potential for toxicity (esp. cationic); can cause membrane disruption.

Experimental Protocols & Workflows

Here are detailed methodologies for three of the most prominent and effective techniques.

Preparation of Drug Nanocrystals via Wet Media Milling

This top-down method is widely used in the industry to produce nanosuspensions [1].

Workflow: Preparation of Drug Nanocrystals

Start Start: Prepare Coarse Drug Powder A Disperse drug in aqueous medium with stabilizers (e.g., polymers/surfactants) Start->A B Load suspension and milling media (e.g., zirconium oxide beads) into milling chamber A->B C Mill for 60-120 minutes (Batch or Recirculation Mode) B->C D Monitor Particle Size (D50) until target < 300 nm is reached C->D E Separate milling beads from final nanosuspension D->E End End: Nanosuspension Ready for further processing E->End

Detailed Protocol:

  • Step 1: Preparation. Disperse the coarse drug powder (e.g., 10-40% w/w) in an aqueous medium containing stabilizers. Common stabilizers include non-ionic polymers (e.g., HPMC, PVP) and surfactants (e.g., Poloxamer 188, Tween 80, SDS) used singly or in combination for electrosteric stabilization [1].
  • Step 2: Milling. Load the suspension and milling media (e.g., 0.3-0.5 mm yttrium-stabilized zirconium oxide beads) into a stirred media mill. Process in batch or recirculation mode for 60-120 minutes, typically at room temperature with active cooling [1].
  • Step 3: Monitoring & Completion. Monitor particle size reduction periodically using laser diffraction or dynamic light scattering. The process is complete when the mean particle size (D50) is below 300 nm, a threshold shown to significantly enhance bioavailability [1].
  • Step 4: Separation. Separate the final nanosuspension from the milling beads using a sieve or filter.
Formulating a Solid Dispersion via Spray Drying

This method disperses the drug at a molecular level within a polymer matrix [2] [4].

Workflow: Creating a Solid Dispersion

Start Start: Dissolve Drug and Polymer in Volatile Organic Solvent A Use common polymers: PVP, HPMC, PEG, Copovidone Start->A B Spray the solution into a hot air chamber using a nozzle A->B C Rapid solvent evaporation forms solid, amorphous particles B->C D Collect dried powder in a cyclone separator C->D E Perform secondary drying to remove residual solvent D->E End End: Solid Dispersion Powder for tableting/capsule filling E->End

Detailed Protocol:

  • Step 1: Solution Preparation. Prepare a homogeneous solution by dissolving the drug and a carrier polymer (e.g., PVP-VA64, HPMC-AS, Soluplus) in a common, volatile organic solvent like methanol, ethanol, or dichloromethane [2].
  • Step 2: Spray Drying. Pump the solution through a nozzle into a heated drying chamber. The atomization creates fine droplets from which the solvent evaporates almost instantaneously. This rapid drying "locks" the drug in an amorphous state within the polymer matrix, preventing recrystallization [4].
  • Step 3: Collection & Drying. The solid, fine powder is collected in a cyclone separator. It is often subjected to a secondary drying step (e.g., in a vacuum oven) to ensure all residual solvent is removed, which is critical for long-term stability [4].
Developing a Self-Emulsifying Drug Delivery System (SEDDS)

This lipid-based technique is ideal for highly lipophilic ("grease-ball") drugs [2] [1].

Workflow: Developing a SEDDS Formulation

Start Start: Select Lipids, Surfactants, and Co-surfactants A Screen for maximum drug solubility in each excipient Start->A B Mix excipients at varying ratios and add drug A->B C Dilute preconcentrate in simulated gastric fluid B->C D Visual assessment of emulsion: Rapid forming, clear/blue = good C->D E Characterize droplet size and PDI of resulting nanoemulsion D->E End End: Optimized SEDDS Preconcentrate for encapsulation in soft/hard gelatin capsules E->End

Detailed Protocol:

  • Step 1: Excipient Screening. Select a range of lipids (e.g., long-chain or medium-chain triglycerides), surfactants (e.g., Tween 80, Labrasol), and co-surfactants (e.g., Transcutol HP, PEG 400). Screen these excipients individually to identify those in which the drug has the highest solubility [2].
  • Step 2: Construction of Pseudo-Ternary Phase Diagram. Mix the selected excipients at different weight ratios (e.g., Oil:Smix ratios from 1:9 to 9:1, where Smix is a fixed Surfactant:Co-surfactant ratio like 2:1). Add the drug to the mixture. For each mixture, observe self-emulsification by gently diluting a small amount (e.g., 1 mL) in 250 mL of simulated gastric fluid without enzymes, with mild agitation [1].
  • Step 3: Evaluation & Optimization. The efficiency of the SEDDS is evaluated by the time it takes to form an emulsion, the emulsion droplet size (aim for < 250 nm, ideally ~100 nm), and the polydispersity index (PDI, indicating size distribution). The goal is to find the formulation zone that produces a clear or bluish, stable nanoemulsion with the smallest droplet size [1].

References

Rubranol Stock Solution: Preparation & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Q1: Why does my Rubranol stock solution form a precipitate, and how can I resolve it? Precipitation in this compound stock solutions is frequently observed. The table below outlines common causes and their solutions.

Cause of Precipitation Mechanism Solution
Temperature Change Crystallization when moving from room temperature to -20°C storage [1]. Warm vial to 37°C and sonicate [1].
Solvent Evaporation Concentration increases, leading to supersaturation and crystallization [1]. Ensure vial cap is tightly sealed with parafilm [1] [2].
Incorrect Solvent Using a solvent with insufficient solubility at desired concentration. Use recommended solvents: DMSO, Chloroform, Acetone [1] [2].
Vial Handling Compound adheres to vial cap/neck during shipping [1] [2]. Gently tap vial or centrifuge liquid products before opening [1] [2].

Q2: What is the recommended protocol for preparing a stable this compound stock solution? Follow this workflow to create a 10 mM stock solution in DMSO. The entire process should be completed within a single day for maximum stability [1].

G Start Start: Prepare 10 mM Stock S1 Weigh 3.32 mg of this compound Powder Start->S1 S2 Add to 1 mL of anhydrous DMSO S1->S2 S3 Warm vial at 37°C for 10 min S2->S3 S4 Sonicate for 5-10 minutes S3->S4 S5 Inspect for clear solution S4->S5 S6 Aliquot into sealed vials S5->S6 S7 Store at -20°C in a desiccator S6->S7 End End: Stable Stock Solution S7->End

Key Technical Notes:

  • Solubility: this compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone [1] [2].
  • Storage: For long-term storage, keep the solution at -20°C in a tightly sealed vial, preferably in a desiccator to prevent moisture absorption [1]. Under these conditions, stock solutions are typically stable for several months [1].
  • Preparation: When ready to use, allow the frozen aliquot to equilibrate at room temperature for at least one hour before opening to prevent water condensation from the air into your solution [2].

Q3: What should I do if my stock solution precipitates after thawing? If you observe precipitation, follow this troubleshooting pathway to recover your solution.

G P1 Precipitate Observed P2 Warm vial at 37°C for 10-15 min P1->P2 P3 Sonicate in water bath for 5-10 min P2->P3 P4 Visually inspect solution P3->P4 P5 Solution is clear? P4->P5 P6 Proceed with experiment P5->P6 Yes P7 Add minimal fresh solvent (e.g., 1-2% extra DMSO) P5->P7 No P9 Contact technical support with batch details P5->P9 Still No P8 Vortex mixture and re-check P7->P8 P8->P5

Key Troubleshooting Notes:

  • Warming and Sonication: This is the primary method for redissolving precipitated compounds and is explicitly recommended for this compound [1].
  • Adding Solvent: If warming and sonication are insufficient, you can add a small amount of fresh, anhydrous solvent to increase the solvent volume and help redissolve the compound.
  • Centrifugation: Before opening, briefly centrifuge the vial to ensure all liquid is at the bottom, preventing loss and contamination [1] [2].

Key Information for Researchers

For your experimental planning, here is a dilution calculator and essential data for this compound (CAS 211126-61-3).

Dilution Calculator for Stock Solutions [1]

Initial Concentration (C₁) Initial Volume (V₁) Final Concentration (C₂) Final Volume (V₂)
10 mM 30 µL 1 mM 300 µL
10 mM 50 µL 500 µM 1 mL
10 mM 10 µL 100 µM 1 mL
5 mg/mL 20 µL 100 µg/mL 1 mL

Essential Chemical & Sourcing Data [1] [2]

Property Detail
CAS Number 211126-61-3
Molecular Formula C₁₉H₂₄O₅
Molecular Weight 332.4 g/mol
Source The herbs of Alnus nepalensis
Purity ≥98% (from suppliers)
Physical Form Powder

References

Troubleshooting Guide: Drug Stability and Degradation

Author: Smolecule Technical Support Team. Date: February 2026

Q1: Why has the potency of my drug sample decreased over time? A decrease in potency often indicates chemical degradation. This can be triggered by environmental factors like temperature, pH, or the presence of reactive oxygen species.

  • Investigation Protocol: Conduct a forced degradation study.
    • Procedure: Expose the drug substance to stress conditions (elevated temperature, acidic/basic pH, oxidizers like persulfate or peracetic acid, and light). Monitor the parent compound's concentration over time using HPLC to determine degradation kinetics [1] [2] [3].
    • Identification: Use LC-MS/MS to identify degradation products and propose a degradation pathway [1].

Q2: My drug solution becomes discolored upon storage. What could be the cause? Discoloration suggests the formation of new chromophores, often from oxidation products or complex degradation pathways. The degradation of propranolol, for instance, involves the formation of multiple products from reactions like hydroxylation and ring-opening [1].

  • Investigation Protocol:
    • Analyze Degradants: Use LC-MS/MS to compare the colored solution against a fresh, unaltered sample. Identify new chromatographic peaks corresponding to degradation products [1].
    • Test Packaging: Check if the packaging (e.g., vial seals) is inert and provides an adequate barrier against oxygen and moisture.

Q3: How do I choose the right advanced oxidation process (AOP) to study my drug's stability? Different AOPs generate different reactive species, which can lead to varying degradation pathways and products. The table below summarizes methods used in propranolol studies.

Method Activation Mechanism Key Radical Species Degradation Efficiency Key Reference
Heat/PS [1] Thermal activation of persulfate SO₄•⁻, •OH ~96% in 45 min at 60°C [1]
EC/PAA [3] Electrochemical activation of peracetic acid •OH, CH₃C(O)O•, CH₃C(O)OO•, ¹O₂ 87.05% under tested conditions [3]
Non-Thermal Plasma [2] Dielectric barrier discharge (DBD) in gas phase ROS/RNS (e.g., •OH, O₂•⁻, NO₂•, O₃) 100% in 5-10 min (depending on gas) [2]

Experimental Protocol: Heat-Activated Persulfate Degradation

This is a detailed methodology for studying drug degradation kinetics, adapted from a propranolol study [1].

  • Objective: To investigate the degradation kinetics and mechanism of a drug compound by heat-activated persulfate (PS) oxidation.
  • Materials:
    • Drug compound (e.g., Propranolol hydrochloride)
    • Sodium persulfate (Na₂S₂O₈)
    • Phosphate buffer (for pH control)
    • Ethanol (for quenching reactions)
    • Glass bottle reactors (100 mL)
  • Equipment:
    • Constant-temperature water bath shaker
    • HPLC system with UV detector
    • LC-MS/MS system
  • Procedure:
    • Solution Preparation: Prepare a 100 mL aqueous solution of the drug at a specific concentration.
    • Pre-heating: Place the solution in a water bath shaker and pre-heat to the desired temperature (e.g., 40-70°C).
    • Reaction Initiation: Add a predetermined dose of persulfate to initiate the reaction.
    • Sampling: At regular time intervals, withdraw samples from the reactor.
    • Quenching: Immediately add excess ethanol to the samples to quench the reaction.
    • Analysis:
      • Kinetics: Measure the remaining concentration of the parent drug using HPLC to determine the degradation rate constant (kₒbₛ).
      • Products: Analyze the quenched samples by LC-MS/MS to identify degradation products.
    • Radical Scavenging: Perform additional experiments with radical scavengers (e.g., methanol for SO₄•⁻ and •OH, tert-butanol for •OH) to confirm the dominant reactive species.

Degradation Pathway Analysis

Based on LC-MS/MS data, a proposed pathway for propranolol degradation by heat/PS involves [1]:

  • Cleavage of the ether group
  • Hydroxylation of the naphthalene ring
  • Oxidative ring-opening of the naphthol moiety

These steps lead to the formation of several smaller organic molecules and, eventually, mineralization.

Experimental Workflow for Stability Investigation

The following diagram illustrates the logical workflow for a systematic stability investigation, incorporating the methodologies discussed.

Start Observed Stability Issue Step1 Perform Forced Degradation (Heat, pH, Oxidants) Start->Step1 Step2 Monitor Degradation Kinetics (via HPLC/UV) Step1->Step2 Stressed Samples Step3 Identify Degradation Products (via LC-MS/MS) Step2->Step3 Rate Constant (kobs) Step4 Propose Degradation Pathway Step3->Step4 Product Structures Step5 Evaluate Toxicity of Products (QSAR, Bioassays) Step4->Step5 Proposed Mechanism End Implement Solution (Formulation, Packaging) Step5->End Risk Assessment

Diagram Title: Systematic Workflow for Drug Stability Investigation

Key Considerations for Your Research on Rubranol

  • Use Propranolol as a Model: Since "this compound" was not found, you can use the protocols and data for propranolol as a reference model for your own stability studies.
  • Adapt Experimental Conditions: Parameters like temperature, oxidant dose, and pH should be optimized specifically for this compound's chemical structure.
  • Consult Specific Literature: For the most accurate information, a targeted literature search for "this compound" or its active ingredient is highly recommended.

References

optimizing Rubranol concentration for assays

Author: Smolecule Technical Support Team. Date: February 2026

What is Rubranol?

This compound is identified as a natural product with inhibitory activity against Nitric Oxide Synthase (NOS). It has been shown to inhibit LPS-induced NO production in activated macrophages by 74% in a primary test [1].

The table below summarizes its core biochemical data:

Property Detail
IUPAC Name (+)-OxyphylleNOne A [1]
Biological Activity Nitric Oxide Synthase (NOS) inhibitor [1]
Reported IC₅₀ 28 μM (in lipopolysaccharide-activated macrophages) [1]
Experimental Context Inhibition of NO production in LPS-activated macrophages [1]

A Strategy for Optimizing this compound Concentration

Since detailed protocols for this compound are not available, you can determine the optimal concentration for your specific assay through systematic experimental optimization. The workflow below outlines this process.

Start Start: Reported IC₅₀ 28 μM Prep Prepare Stock Solution (Dissolve in DMSO) Start->Prep Range Establish Test Range (e.g., 1 μM to 100 μM) Prep->Range Pilot Run Pilot Dose-Response Range->Pilot Analyze Analyze Data & Fit Curve Pilot->Analyze Optimal Determine Optimal Conc. (e.g., IC₈₀ for efficacy, IC₂₀ for counter-screening) Analyze->Optimal End Validate in Full Assay Optimal->End

Detailed Methodology for Concentration Optimization

The "Establish Test Range" and "Run Pilot Dose-Response" steps from the diagram are critical. Here is a detailed protocol you can follow:

  • Prepare Stock Solution

    • This compound is typically dissolved in DMSO [1]. A common practice is to prepare a high-concentration stock solution (e.g., 10-100 mM) to ensure the final concentration of DMSO in your assay (usually ≤0.1%) does not affect cell viability or the readout.
  • Establish a Testing Range

    • Use the reported IC₅₀ of 28 μM as your midpoint [1].
    • Prepare a dilution series that spans at least two orders of magnitude on either side. A suggested 8-point dilution series could be: 0.1 μM, 1 μM, 10 μM, 28 μM, 50 μM, 75 μM, 100 μM.
  • Run a Pilot Dose-Response Experiment

    • Cell Line/System: The primary data for this compound was generated in LPS-activated macrophages (e.g., RAW 264.7 cell line) [1].
    • Assay Protocol:
      • Plate cells at an appropriate density and allow them to adhere.
      • Pre-incubate cells with your this compound dilution series for a suitable time (e.g., 1-2 hours).
      • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce NO production and iNOS expression.
      • Continue incubation for a set period (often 16-24 hours).
      • Collect the cell culture supernatant for NO measurement.
    • Quantification of Activity:
      • The level of NO production is commonly measured indirectly using the Griess Reagent System, which detects nitrite, a stable breakdown product of NO.
  • Data Analysis

    • Plot the nitrite concentration (or % inhibition of NO production) against the log of this compound concentration.
    • Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism.
    • From the curve, you can accurately determine the IC₅₀, as well as other values like IC₈₀ for a strong inhibitory effect or IC₂₀ for a mild one.

FAQs and Troubleshooting

Based on common challenges in pharmacological assays, here are some anticipated FAQs.

Q1: The inhibitory effect in my assay is weaker than reported. What could be the reason?

  • A: Several factors can cause this:
    • Cell System Differences: The sensitivity to inhibitors can vary significantly between different cell types or even passages of the same cell line.
    • Stimulation Strength: The type and concentration of the inflammatory stimulus (LPS) can affect the degree of iNOS induction and thus the apparent potency of the inhibitor.
    • Assay Conditions: Incubation times, serum concentration, and media components can all influence the outcome. Re-optimize the LPS stimulation concentration and time for your specific setup.

Q2: At higher concentrations, this compound appears toxic to my cells. How can I confirm this?

  • A: It is crucial to rule out that reduced NO production is not simply due to cell death.
    • Perform a Viability Assay: Run a parallel assay using a method like MTT, MTS, or CellTiter-Glo to measure cell viability under the exact same conditions and concentrations used in your NO assay.
    • Determine the Selectivity Index: The concentration that causes significant cell death (e.g., CC₅₀) should be much higher than the effective inhibitory concentration (IC₅₀) for the effect to be considered specific.

Q3: The compound does not dissolve properly in my buffer. What should I do?

  • A: Ensure you are first making a concentrated stock in 100% DMSO before diluting it into your aqueous assay buffer. The final DMSO concentration should be kept as low as possible (typically ≤0.5% and ideally ≤0.1%) to avoid solvent toxicity. Gently vortex or sonicate the solution if necessary.

A Final Tip for Your Research

The initial data for this compound is promising but not yet sufficient to define its full mechanistic profile. To strengthen your experimental plans, you could investigate:

  • Specificity: Determine whether this compound selectively inhibits the inducible NOS (iNOS) over the endothelial (eNOS) and neuronal (bNOS) isoforms.
  • Mechanism: Explore if it directly inhibits the NOS enzyme or acts by down-regulating iNOS expression at the transcriptional or translational level.

References

Rubranol solvent compatibility guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Rubranol Chemical Data Summary

The table below summarizes the available basic information for this compound (CAS 211126-61-3), which is essential for any experimental design.

Property Description
Chemical Name 4-[(5R)-7-(3,4-dihydroxyphenyl)-5-hydroxyheptyl]benzene-1,2-diol [1]
Molecular Formula C₁₉H₂₄O₅ [2] [1]
Molecular Weight 332.39 g/mol [2] [1]
Appearance Powder [1]
Solubility (General) Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. [1]
Storage Desiccate at -20°C [1]
Biological Activity Inhibitor of NO Synthase; inhibits LPS-induced NO production in activated macrophages [2]
Source Isolated from the herbs of Alnus nepalensis and as an aglycone from Alnus rubra (red alder) bark [1]

Proposed Experimental Workflow for HPLC Analysis

Due to the lack of a published method for this compound, the following workflow is adapted from a validated RP-HPLC method for other pharmaceutical compounds [3]. This can serve as a starting point for developing your own protocol.

Start Start HPLC Method Development SamplePrep Sample Preparation • Dissolve in mobile phase • Sonicate 15 min • Filter (0.45µm) Start->SamplePrep MobilePhase Mobile Phase Preparation Acetonitrile:Methanol:0.01M Na₂HPO₄ (50:35:15 v/v) pH 3.5 SamplePrep->MobilePhase Column Column Selection Hypersil ODS C18 (250*4.6 mm, 5µm) SystemSet System Setup • Flow: 1.0 mL/min • Detection: 250 nm • Temp: 25±2°C Column->SystemSet MobilePhase->Column Validation Method Validation (Linearity, Precision, Accuracy, LOD/LOQ) SystemSet->Validation

Detailed Protocol [3]
  • Mobile Phase Preparation:

    • Prepare 0.01 M Disodium Hydrogen Phosphate solution and adjust its pH to 3.5.
    • Mix Acetonitrile, Methanol, and the phosphate buffer in a 50:35:15 volume ratio.
    • Filter the mixture through a 0.45 µm membrane filter and degas by sonication.
  • Standard Solution Preparation:

    • Weigh accurately about 50 mg of your standard and transfer it to a 100 mL volumetric flask.
    • Dilute to volume with the mobile phase and sonicate for 15 minutes to dissolve.
    • Further dilute this stock solution with mobile phase to obtain the desired working concentration.
  • Chromatographic Conditions:

    • Column: Hypersil ODS C-18 (250 x 4.6 mm, 5 µm)
    • Flow Rate: 1.0 mL/min
    • Detection Wavelength: 250 nm (UV detector)
    • Injection Volume: 20 µL
    • Temperature: Ambient (25 ± 2°C)
  • Method Validation Parameters:

    • Linearity: Prepare solutions of at least five different concentrations and inject them to establish a calibration curve.
    • Precision: Perform repeatability (intra-day) and intermediate precision (inter-day) studies with multiple injections.
    • Accuracy: Conduct a recovery study by spiking a known amount of the standard into a sample.
    • LOD & LOQ: Determine the Limit of Detection and Limit of Quantification based on signal-to-noise ratios or standard deviation of the response.

Frequently Asked Questions & Troubleshooting

  • What is a good starting point for a this compound stock solution? Given its solubility profile, DMSO is a suitable solvent for preparing a concentrated stock solution (e.g., 10-50 mM) due to its high dissolving power [1]. Remember to use sonication and gentle warming to aid dissolution. For biological assays, subsequent dilutions should be made into aqueous buffers, keeping the final DMSO concentration low (typically <1%) to avoid cytotoxicity.

  • My HPLC peaks are broad or show tailing. What should I do? This is a common issue in method development. You can troubleshoot by:

    • Adjusting the mobile phase pH: Small changes (±0.2 units) can significantly alter peak shape [3].
    • Modifying the solvent ratio: Fine-tuning the acetonitrile, methanol, and buffer proportions can improve separation and peak symmetry.
    • Ensuring the column is not degraded: Check performance with a standard test mixture.
  • The search results lack specific compatibility data. Where can I find more information?

    • Check Safety Data Sheets (SDS): Suppliers of this compound should provide an SDS, which contains a section on stability and reactivity, offering clues about incompatible materials [4].
    • Consult Scientific Literature: Search for published papers on this compound or its closely related analogs (diarylheptanoids) to see which solvents and conditions other researchers have used successfully.
    • Perform Empirical Testing: The most reliable approach is to conduct small-scale stability tests, exposing this compound to different solvents and conditions (e.g., various pH levels, temperatures) and analyzing the samples over time using your HPLC method.

References

Chemical Handling & Contamination Prevention: Core Principles

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes universal hazards and control measures relevant to handling chemical substances in a research or GMP facility [1] [2].

Aspect Key Hazards Essential Control Measures
General Hazards Flammable, skin/eye irritant, central nervous system effects (dizziness, drowsiness) [1]. Use of fume hoods, chemical-resistant gloves (e.g., nitrile), safety goggles, lab coats [1].
Fire & Explosion Highly flammable liquid and vapor. Vapors are heavier than air and can travel to ignition sources [1]. Keep away from sparks, open flames, hot surfaces. Use grounding and bonding during transfer. Use alcohol-resistant foam, CO₂, or dry chemical powder for fire suppression [1].
Spill Response Risk of fire and vapor inhalation [1]. Evacuate non-essential personnel. Eliminate ignition sources. Use inert absorbents (e.g., sand, vermiculite). Wear appropriate PPE. Dispose of as hazardous waste [1].
Facility Controls Cross-contamination from other products, personnel, or equipment [2]. Well-designed airlocks and airflow (positive/negative pressure), rigorous cleaning protocols, dedicated equipment, and clear labeling [2].

Frequently Asked Questions: Contamination Control

Q1: What are the primary sources of contamination in a GMP facility, and how are they controlled? The main sources are the environment, equipment, operators, raw materials, and other products [2]. Control is achieved through a multi-layered approach:

  • Air Control: Cleanrooms use Positive Pressure to exclude particles and bacteria (e.g., for sterile products) or Negative Pressure to contain dust generated during processing (e.g., for tablets) [2].
  • Procedural Controls: Implementing rigorous and documented procedures for cleaning, line clearance, and personnel training [2].
  • Material Management: Storing raw materials properly, cleaning spills immediately, and having clear labeling to prevent mix-ups [2].

Q2: What should I do if I suspect a contamination has occurred during my experiment? You must immediately document your suspicion in the batch record and inform your supervisor. This ensures the issue is formally tracked and increases the chance of detecting and identifying the contaminant [2].

Q3: What personal protective equipment (PPE) is essential when handling volatile and irritating chemicals? At a minimum, you should wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat or apron. If working outside a fume hood or with high concentrations of vapor, a properly fitted respirator is necessary [1].

Experimental Workflow: Contamination Control

The following diagram illustrates the logical workflow for maintaining contamination control during a typical experimental procedure involving a chemical substance.

G Start Start Experiment Prep Area & Equipment Prep Start->Prep PPE Don Appropriate PPE Prep->PPE Execute Execute Procedure PPE->Execute Spill Spill Occurs? Execute->Spill Cleanup Initiate Spill Protocol Spill->Cleanup Yes Decon Decontaminate & Clean Spill->Decon No Cleanup->Decon Waste Dispose of Waste Decon->Waste End End Experiment Waste->End

Experimental Workflow for Contamination Control

Troubleshooting Common Scenarios

  • Scenario: Visible particulate contamination in a solution.

    • Action: Stop the process. Filter the solution through an appropriate sterile filter (e.g., 0.22 µm) if the protocol allows. Document the incident and investigate potential sources, such as unclean equipment or compromised raw materials.
  • Scenario: Unexplained inhibition or anomalous results in a bio-assay.

    • Action: Review cleaning logs for equipment used (e.g., reactors, tubing). Check for potential carryover from previous experiments. Verify the integrity and storage conditions of all reagents and raw materials [2].
  • Scenario: Strong chemical smell in the lab during handling.

    • Action: Immediately check that the fume hood is operational and the sash is at the correct height. Ensure all containers are tightly sealed when not in use. Increase general ventilation if possible and inspect for leaks [1].

References

Troubleshooting Guide for Common Analytical Method Issues

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes frequent problems, their potential causes, and recommended solutions based on established analytical development practices [1].

Problem Potential Cause Solution / Investigation
Peak Tailing/Broadening Column degradation, mobile phase pH imbalance, silanol interactions Test different column batches/chemistry; optimize mobile phase pH and buffer concentration; use tailing suppressors [1].
Poor Resolution Inadequate chromatographic separation Vary mobile phase composition (organic ratio, pH); adjust column temperature; use a column with different chemistry (e.g., C8, phenyl) [1].
Variable Retention Times Fluctuations in flow rate, mobile phase composition, or temperature Ensure mobile phase is thoroughly mixed and degassed; calibrate HPLC pump; control column temperature [1].
Low Recoveries Incomplete sample extraction or adsorption Optimize extraction solvent, time, and technique; evaluate use of different filters (check for adsorption); validate recovery using a spiked placebo [1].
High Background Noise Contaminated solvents, dirty instrument flow cell, or interfering excipients Use high-purity reagents; perform instrument blank runs; verify specificity against placebo formulation [1].

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to validate for a stability-indicating HPLC method? A stability-indicating method must demonstrate that it can accurately measure the analyte of interest without interference from degradation products, excipients, or other potential impurities. The core validation parameters as per ICH guidelines are [1]:

  • Specificity/Specificity: Proven through forced degradation studies (acid, base, oxidation, thermal, photolytic) showing separation of degradants from the main peak and no interference from placebo.
  • Accuracy: Determined by recovery experiments, spiking the analyte into a placebo at multiple concentration levels (e.g., 80%, 100%, 120%).
  • Precision: Includes repeatability (multiple injections of a homogeneous sample) and intermediate precision (different days, analysts, or instruments).
  • Linearity & Range: A series of concentrations are analyzed to demonstrate a linear response across the intended working range.
  • Robustness: Deliberate, small changes in method parameters (e.g., pH, temperature, flow rate) are made to establish system suitability criteria and ensure method reliability.

Q2: How are forced degradation studies conducted? Forced degradation is an integral part of developing a stability-indicating method. The API is typically subjected to stress conditions to generate degradants [1]:

  • Acidic/Basic Stress: Treatment with HCl or NaOH at room or elevated temperature.
  • Oxidative Stress: Treatment with hydrogen peroxide.
  • Thermal Stress: Solid and/or solution state exposure to elevated temperatures.
  • Photolytic Stress: Exposure to UV or visible light. Degradation is usually targeted at 5-20% of the main peak to avoid secondary degradation. The method's ability to separate and quantify these degradants is then assessed [1].

Q3: Our method works in one lab but fails in another. What should we check? This is a common challenge addressed through a formal Method Transfer process. Key areas to investigate include [1]:

  • System Suitability: Ensure the receiving lab can meet all predefined system suitability criteria (e.g., resolution, tailing factor, theoretical plates).
  • Intermediate Precision: Review data from the method validation, which should have accounted for variations between analysts, instruments, and days.
  • Equipment & Reagents: Verify that equipment (e.g., HPLC model, column temperature accuracy) and critical reagents (e.g., mobile phase pH, buffer grade, column brand and lot) are equivalent.
  • Analyst Training: Confirm that analysts have been properly trained on the exact procedural details of the method.

Detailed Experimental Protocols

Protocol 1: Developing a Stability-Indicating HPLC Method

This workflow outlines the phase-appropriate development of an analytical method [1]. The following diagram summarizes the key stages:

G A Define Method Purpose and Scope B Perform Scouting Experiments A->B C Conduct Forced Degradation Studies B->C D Optimize Chromatographic Conditions C->D E Establish System Suitability Criteria D->E F Draft Final Method Procedure E->F G Formal Method Validation F->G

1. Define Method Purpose: Clearly state the method's objective (e.g., assay, related substances), the analyte (Rubranol), and the required range [1]. 2. Initial Scouting:

  • Use a Design of Experiments (DoE) approach to efficiently evaluate critical parameters.
  • Start with a generic gradient on a C18 column (e.g., 50 x 4.6 mm, 3.5 µm) using water and acetonitrile as mobile phases.
  • Adjust pH with buffers (e.g., phosphate, formate) to improve peak shape and separation. 3. Forced Degradation: Subject the API and drug product to stress conditions (acid, base, oxidation, heat, light) to generate degradants. The method should be able to resolve the main analyte peak from all degradant peaks [1]. 4. Method Optimization: Based on scouting and degradation results, fine-tune the method to achieve robust separation. Parameters to optimize include:
  • Mobile Phase: Composition, pH, and buffer concentration.
  • Column: Chemistry (C18, C8, phenyl), length, particle size, and temperature.
  • Gradient/Flow Rate: To achieve optimal resolution in a reasonable run time. 5. Establish System Suitability: From robustness data, define system suitability tests to ensure the method functions correctly each time it is used. Common criteria include plate count, tailing factor, resolution, and %RSD of replicate injections [1].
Protocol 2: HPLC-DPPH Screening for Antioxidant Activity

This method rapidly identifies antioxidant compounds in complex mixtures like plant extracts, which could be adapted for characterizing this compound or its metabolites [2]. The workflow is as follows:

G A Separate Sample via HPLC B Mix Eluent with DPPH• Solution A->B C Pass through Reaction Coil B->C D Detect at 515 nm C->D E Observe Negative Peaks D->E F Identify Active Compounds E->F

Principle: Antioxidants in the HPLC eluent reduce the purple DPPH• radical to a yellow product, causing a decrease in absorbance at 515 nm, recorded as a negative peak [2]. Procedure:

  • HPLC Separation: First, separate your sample (e.g., a this compound extract or incubation mixture) using a standard HPLC method.
  • Post-Column Reaction: Immediately after the analytical column, mix the eluent with a DPPH• solution (e.g., 1 x 10⁻⁵ M in methanol) using a T-connector.
  • Reaction Delay: Pass the mixture through a knitted reaction coil (maintained at a specific temperature) to allow the reaction between antioxidants and DPPH• to occur.
  • Detection: Direct the flow to a UV-Vis detector and monitor the signal at 515 nm.
  • Data Analysis: Identify antioxidant compounds by the appearance of negative peaks in the 515 nm chromatogram, which correspond to the HPLC peaks of the active compounds [2].

Key Quantitative Data from Literature

The table below summarizes validation data from relevant analytical methods for reference [2].

Parameter Baicalein-7-O-Gentiobioside [2] Baicalein [2] Propranolol HCl (UV-Vis) [3]
Linearity Range 1.85 - 18.48 µg [2] 2.50 - 7.50 µg [2] 0.8 - 96.0 µg mL⁻¹ [3]
LOD (S/N=3) 1.16 µg [2] 0.06 µg [2] -
LOQ (S/N=10) 1.85 µg [2] 0.57 µg [2] -
Accuracy (% Recovery) - - 95.40 - 103.40% [4]
Precision (%RSD) 1.58% (Repeatability) [2] 4.50% (Repeatability) [2] -

References

Rubranol vs other diarylheptanoids activity

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activities at a Glance

Compound Name Core Biological Activities Key Quantitative Data (In Vitro) Reported Mechanisms / Pathways

| Rubranol 1,7-bis(3,4-dihydroxyphenyl)-5-hydroxyheptane | • Antioxidant • Anti-inflammatory | • DPPH scavenging: Active [1] [2]Superoxide (NBT) scavenging: Active [1] [2]NO production inhibition: Active [1] [2] | Data not explicitly provided in the search results. | | Hirsutanonol | • Antioxidant • Anti-inflammatory | • DPPH scavenging: Active [1] [2]Superoxide (NBT) scavenging: Active [1] [2]NO production inhibition: Active [1] [2] | Data not explicitly provided in the search results. | | Hirsutenone | • Antioxidant • Anti-inflammatory | • DPPH scavenging: Active [1] [2]Superoxide (NBT) scavenging: Active [1] [2]NO production Inhibition: Active [1] [2] | Data not explicitly provided in the search results. | | ASPP 049 | • Hematopoietic Differentiation | • Increased primitive HSPCs (CD34+CD45+CD90+): ~2-fold increase [3] | Modulates the Hippo signaling pathway, upregulating downstream effector WWTR1/TAZ [3]. | | ASPP 092 | • Anti-inflammatory | • Inhibited ear edema in a murine model [4]. | Downregulated inflammatory cytokines (TNF-α, IL-6, IL-1β, MMP-13) and suppressed COX-1/COX-2 expression [4]. | | Curcumin | • Antioxidant • Anti-inflammatory (via metabolites) | • Metabolite Tetrahydrocurcumin (THC) often shows more potent activity than curcumin [5]. | Metabolized by gut microbiota; metabolites like THC and others contribute to observed activities [5]. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a detailed methodology for key assays referenced in the data.

Antioxidant Activity Assays (for this compound and related compounds [1] [2])
  • DPPH Radical Scavenging Activity:
    • Principle: Measures the ability of compounds to donate hydrogen atoms or electrons to stabilize the purple-colored DPPH radical, leading to a color change that can be measured spectrophotometrically.
    • Procedure: A solution of DPPH in methanol (or ethanol) is prepared. The test compound is added at various concentrations, and the mixture is incubated in the dark for 30 minutes. The absorbance is measured at a wavelength of 515-517 nm. The scavenging activity is calculated as a percentage of the DPPH solution without the test compound.
  • NBT Superoxide Scavenging Activity:
    • Principle: Measures the ability to scavenge superoxide radicals generated in a non-enzymatic (e.g., PMS-NADH) or enzymatic system. The superoxide reduces Nitroblue Tetrazolium (NBT) to a blue formazan product, which is measurable spectrophotometrically.
    • Procedure: The superoxide-generating system (e.g., NADH, PMS, and NBT) is mixed with the test compound. After incubation, the absorbance of formazan is measured at 560 nm. A decrease in absorbance indicates superoxide scavenging activity.
Anti-inflammatory Activity Assay (for this compound and related compounds [1] [2])
  • Nitric Oxide (NO) Production Inhibition in LPS-stimulated cells:
    • Cell Model: Typically uses macrophage cell lines like RAW 264.7 or BV-2 cells.
    • Procedure: Cells are pre-treated with the test compound for a set time (e.g., 1-2 hours) and then stimulated with Lipopolysaccharide (LPS) to induce inflammation. After incubation (e.g., 24 hours), the accumulation of nitrite, a stable oxidative end product of NO, is measured in the culture supernatant using the Griess reaction. The Griess reagent reacts with nitrite to form a purple azo compound, measured at 540 nm.
Hematopoietic Differentiation Assay (for ASPP 049 [3])

The following workflow and diagram outline the key experimental steps used to evaluate ASPP 049's activity:

start Start: hiPSC Colonies (MUi019-A line) diff Differentiation with Cytokine Cocktail start->diff treat Treatment with ASPP 049 or DMSO diff->treat harvest Harvest Non-adherent Cells treat->harvest flow Flow Cytometry Analysis harvest->flow ltc LTC-IC Assay on AFT024 Stroma harvest->ltc end Outcome: Assess HSPC Quantity & Quality flow->end ltc->end

Experimental Workflow for Hematopoietic Differentiation

  • Procedure:
    • hiPSC Culture: Human induced pluripotent stem cells (hiPSCs), such as the MUi019-A line, are maintained in Essential 8 (E8) medium on Matrigel-coated dishes under low oxygen (5% O₂) [3].
    • Directed Differentiation: hiPSC colonies are directed toward the hematopoietic lineage using a defined, serum-free protocol with a specific cytokine cocktail in APEL2 medium. The sequence involves BMP4 (days 1-2), followed by VEGF and bFGF (days 3-5), then SB431542 (from day 5), and finally SCF, IL-3, and TPO (from day 7) [3].
    • Compound Treatment: ASPP 049 or a DMSO vehicle control is added to the culture from day 7 until the end of the differentiation (e.g., day 12) [3].
    • Analysis:
      • Flow Cytometry: Non-adherent and adherent cells are harvested and stained for hematopoietic markers (e.g., CD34, CD45, CD90) to quantify the population of hematopoietic stem/progenitor cells (HSPCs) [3].
      • Functional Assays: Harvested cells are plated in a Long-Term Culture-Initiating Cell (LTC-IC) assay on a layer of mitotically inactivated AFT024 stromal cells to assess the self-renewal and primitive function of the generated HSPCs [3].

Mechanism of Action: Hippo Signaling Pathway

The following diagram illustrates the proposed mechanism of action for ASPP 049, which distinguishes it from other diarylheptanoids like this compound.

aspp ASPP 049 Supplementation hippo Hippo Signaling Pathway Activation aspp->hippo taz Upregulation of WWTR1/TAZ hippo->taz outcome Enhanced Hematopoietic Differentiation taz->outcome markers Increased CD34+CD45+CD90+ HSPC Populations outcome->markers function Improved Self-renewal (LTC-IC Assay) outcome->function

Proposed Mechanism of ASPP 049 Action

  • Transcriptomic Analysis: The mechanism for ASPP 049 was identified through RNA sequencing (RNA-seq) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis of sorted CD34+CD45+ cells [3].
  • Key Finding: The analysis revealed that the Hippo signaling pathway was the most significantly affected, with upregulation of its downstream effector, WWTR1 (commonly known as TAZ) [3]. This pathway is crucial for regulating cell proliferation, stemness, and organ size, providing a definable mechanism for its effect on hematopoietic differentiation.

Interpretation and Research Considerations

  • This compound's Profile: The data confirms this compound as a strong antioxidant and anti-inflammatory agent, comparable to other diarylheptanoids like hirsutanonol and hirsutenone from the same source. Its activity in basic radical scavenging and NO inhibition assays makes it a candidate for further investigation in oxidative stress-related disorders.
  • Distinct Specializations: Diarylheptanoids are not a monolithic group. While this compound shows broad antioxidant potential, other compounds like ASPP 049 have highly specialized applications (e.g., stem cell differentiation) with a well-defined mechanism (Hippo pathway), and ASPP 092 demonstrates efficacy in specific animal models of inflammation.
  • Data Gaps: A true head-to-head comparison of potency (e.g., IC50 values) for this compound versus other compounds in identical assays is not available in the provided search results. Furthermore, detailed mechanistic studies for this compound's anti-inflammatory action (beyond NO inhibition) are not provided.

To further your research, you may need to consult specialized databases like SciFinder or Reaxys to find direct comparative studies or more detailed pharmacological data for these compounds.

References

Rubranol efficacy in different cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Alternol's Broad Anti-Cancer Efficacy

The following table summarizes the anti-cancer efficacy of Alternol based on data from the NCI-60 screening and other studies [1].

Cell Line / Model Type Cancer Type / Category Key Efficacy Metric (GI₅₀) Observed Effect / Notes
NCI-60 Panel (50/60 lines) Broad Spectrum (e.g., leukemia, melanoma, lung, ovarian, etc.) < 5 µM Potent growth inhibition in 83% of cell lines tested [1].
12 Sensitive Lines (from NCI-60) Not specified Lethal at < 10 µM Induced a lethal response in 24% of the responding cell lines [1].
14 Ovarian Cancer Lines Ovarian Cancer Potent effect (specific GI₅₀ not listed) Confirmed strong anti-cancer effect in an ATP-based viability assay [1].
PC-3 Prostate Cancer Effective in vivo Suppressed tumor growth in xenograft models at 10-50 mg/kg [1].
HeLa Cervical Cancer Effective in vivo Suppressed tumor growth in xenograft models at 10-50 mg/kg [1].

Detailed Experimental Protocols

The key findings on Alternol are primarily derived from the following standardized and reproducible experimental methods [1]:

  • NCI-60 Anticancer Drug Screen: This is a well-established screening panel. Cells are treated with the test compound for 48 hours. The assay is terminated by cell fixation with cold trichloroacetic acid (TCA). Cell viability is quantified using the Sulforhodamine B (SRB) assay, which measures cellular protein content. The GI₅₀ (Growth Inhibition 50) is calculated, representing the concentration that causes a 50% reduction in net protein increase compared to control cells [1].
  • CellTiter-Glo Viability Assay: This is a luminescent assay that measures ATP levels as an indicator of metabolically active cells. After treatment with Alternol for 24 hours, the CellTiter-Glo reagent is added, and the resulting luminescence is measured. Data is presented as relative viability compared to a DMSO-treated control [1].
  • In Vivo Xenograft Models: Immunocompromised mice are inoculated with human cancer cells (e.g., PC-3, HeLa) to form tumors. Alternol is administered intraperitoneally at doses of 10-50 mg/kg body weight. Tumor volume is monitored over time to assess the compound's efficacy in suppressing tumor growth [1].

Proposed Mechanism of Action

The available research suggests that Alternol's anti-cancer effect is primarily mediated through the induction of oxidative stress. The diagram below illustrates this proposed signaling pathway.

G Alternol Alternol XanthineOxidase Xanthine Oxidase Activation Alternol->XanthineOxidase MitochondrialProteins Interaction with Mitochondrial Proteins Alternol->MitochondrialProteins ROS ROS Accumulation XanthineOxidase->ROS ImmunogenicCellDeath Immunogenic Cell Death ROS->ImmunogenicCellDeath CellDeath Cell Death (Apoptosis) ROS->CellDeath ATPReduction Reduced ATP Production MitochondrialProteins->ATPReduction ATPReduction->CellDeath

Suggestions for Further Research

  • Verify the Compound Name: Please double-check if "Rubranol" is the correct nomenclature. A search for "Alternol" or "Alteronol" may yield more relevant and extensive data.
  • Explore Specific Cell Lines: If you are interested in the effect on a particular cancer type, such as liver cancer, you can search for efficacy data on specific cell lines like Hep3B (a hepatocellular carcinoma line) [2]. While the provided search results do not link Alternol to Hep3B, they confirm it is a common model for drug screening.
  • Consult Specialized Databases: For comprehensive data, search directly in NCI-60 screening databases or scientific literature repositories using "Alternol" as the primary keyword.

References

Framework for HPLC Method Validation of Rubranol

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines the core parameters required for a complete method validation, along with typical acceptance criteria based on ICH guidelines [1] [2].

Validation Parameter Description & Purpose Recommended Experimental Protocol & Acceptance Criteria

| Specificity [1] | Ensures the method can distinguish Rubranol from impurities, degradants, and excipients. | Protocol: Inject blank (solvent), placebo (if formulation), this compound standard, and stressed samples (acid, base, oxidative, thermal, photolytic). Acceptance Criteria: Baseline separation (Resolution >1.5); Peak purity index (e.g., via DAD) matches standard [1] [2]. | | Linearity & Range [2] | Demonstrates a proportional relationship between analyte concentration and detector response. | Protocol: Prepare a minimum of 5 concentrations from 80% to 120% of target assay concentration (e.g., LOQ to 200%). Inject each in triplicate [2]. Acceptance Criteria: Correlation coefficient (R² > 0.999) [2]. | | Accuracy [1] | Measures the closeness of test results to the true value. | Protocol: For APIs, analyze a minimum of 9 determinations over 3 concentration levels (80%, 100%, 120%), each in triplicate [1]. Acceptance Criteria: Mean recovery of 98–102% for API [2]. | | Precision

  • Repeatability [2]
  • Intermediate Precision [1] | Evaluates the reproducibility of results under normal operating conditions. | Protocol (Repeatability): Inject six independent sample preparations from a single homogeneous batch [2]. Protocol (Inter. Precision): Repeat repeatability test on different day, with different analyst, different instrument [1]. Acceptance Criteria: RSD < 2% for assay of active ingredient [2]. | | LOD & LOQ [2] | LOD: Lowest detectable amount. LOQ: Lowest reliably quantifiable amount. | Protocol (Signal-to-Noise): Inject a series of diluted standards. LOD is concentration where S/N ≥ 3; LOQ is where S/N ≥ 10. Confirm LOQ by 6 injections with RSD < 2% [2]. | | Robustness [2] | Measures method resilience to deliberate, small variations in parameters. | Protocol: Test influence of variations in mobile phase pH (±0.2), organic ratio (±2%), flow rate (±10%), and temperature (±2°C), and columns from different brands/ batches [2]. Acceptance Criteria: System suitability criteria are met despite variations; RSD of results <2% [2]. | | Solution Stability [2] | Determines how long standard and sample solutions remain stable under storage conditions. | Protocol: Analyze sample and standard solutions stored at room temperature and/or refrigerated over 24-48 hours. Compare response to freshly prepared solutions [2]. Acceptance Criteria: % Difference < 2% from initial value [2]. |

Detailed Experimental Protocols for Key Parameters

Here are detailed methodologies for three critical validation experiments you will need to perform.

Forced Degradation Studies for Specificity

Forced degradation is critical for demonstrating that the analytical method is "stability-indicating" [1].

  • Workflow: The experimental workflow for specificity and forced degradation studies involves preparing and analyzing multiple samples to confirm the method can distinguish this compound from its degradation products.

G Start Prepare this compound Stock Solution Stress Stress Samples Start->Stress Acid Acidic Stress (e.g., 0.1M HCl, 70°C, 1h) Stress->Acid Base Basic Stress (e.g., 0.1M NaOH, 70°C, 1h) Stress->Base Oxidative Oxidative Stress (e.g., 3% H₂O₂, RT, 1h) Stress->Oxidative Thermal Thermal Stress (e.g., Solid, 105°C, 24h) Stress->Thermal Photo Photolytic Stress (e.g., UV Vis, 24h) Stress->Photo Analyze Analyze All Samples by HPLC Acid->Analyze Base->Analyze Oxidative->Analyze Thermal->Analyze Photo->Analyze Compare Compare Chromatograms Analyze->Compare Purity Peak Purity Test (DAD) Compare->Purity Specific Method is Specific Purity->Specific

  • Procedure:
    • Stress Conditions: Expose separate this compound samples to various stress conditions. A degradation of about 5-15% is considered optimal for these studies [2]. Typical conditions include:
      • Acidic/Basic: 0.1–1 M HCl or NaOH at elevated temperature (e.g., 60–70°C) for 1-24 hours [2].
      • Oxidative: 3–30% hydrogen peroxide at room temperature for 1-24 hours [2].
      • Thermal: Solid state at 105°C for 24 hours [2].
      • Photolytic: Exposed to UV light (e.g., 4500 lx) for 24-48 hours [2].
    • Neutralization: After stress, neutralize acid/base samples to the pH of the mobile phase before injection to protect the column [2].
    • Analysis: Inject stressed samples, a blank (solvent), and an unstressed this compound standard.
  • Data Interpretation: The method is specific if there is no interference from degradation peaks at the retention time of this compound, and the peak purity tool (e.g., from a Diode Array Detector) confirms the this compound peak is homogenous [1].
Robustness Testing Using an Experimental Design

Robustness tests how method performance holds up to small, deliberate parameter changes [2].

  • Workflow: A robust testing strategy involves varying multiple chromatographic parameters within a defined range and evaluating their impact on system suitability.

G RobustStart Define Robustness Parameters Param1 Mobile Phase Organic Ratio ±2% RobustStart->Param1 Param2 Buffer pH ±0.2 units RobustStart->Param2 Param3 Flow Rate ±10% RobustStart->Param3 Param4 Column Temperature ±2°C RobustStart->Param4 Param5 Different Column Brand/Batch RobustStart->Param5 Test Perform HPLC Runs with Variations Param1->Test Param2->Test Param3->Test Param4->Test Param5->Test Eval Evaluate System Suitability Test->Eval Robust Method is Robust Eval->Robust

  • Procedure:
    • Vary Parameters: Systematically change one parameter at a time (OFAT) or use a structured Design of Experiment (DoE). Key parameters to test are [2]:
      • Mobile phase composition (±2% absolute for the organic modifier).
      • pH of aqueous buffer (±0.2 units).
      • Flow rate (±10%).
      • Column temperature (±2°C).
      • Different columns (same type from different brands or different batches).
    • Analysis: For each variation, inject the system suitability test mixture and your this compound sample.
  • Data Interpretation: The method is robust if, for all variations, the system suitability criteria (e.g., retention time, tailing factor, theoretical plates, resolution) are consistently met, and the assay result for this compound remains within a predefined range (e.g., RSD < 2%) [2].

A Stepwise Workflow for Method Development

Before validation, you must develop a suitable HPLC method. The process is iterative and involves selecting initial conditions and optimizing for separation [3].

  • Workflow: The general method development process begins with column and mobile phase selection, followed by optimization to achieve the required separation, and culminates in formal validation.

G DevStart HPLC Method Development Step1 Step 1: Select Initial Conditions - Column: C18 (4.6x150mm, 5µm) - Mobile Phase: MeOH/Water or ACN/Water - Detection: UV at λmax DevStart->Step1 Step2 Step 2: Optimize Selectivity - Adjust %Organic, pH, Buffer - Change organic modifier type Step1->Step2 Step3 Step 3: Finalize Parameters - Set flow rate (~1 mL/min) - Adjust column temperature - Finalize injection volume Step2->Step3 Step4 Step 4: Formal Method Validation Step3->Step4

  • Initial System Selection: Begin with a common C18 column (e.g., 150 mm or 250 mm length, 4.6 mm internal diameter, 5 µm particle size) and a binary mobile phase of water and a water-miscible organic solvent like acetonitrile or methanol [3]. Use isocratic or gradient elution based on the complexity of your sample.
  • Detection: Set the UV detector to the wavelength of maximum absorption (λmax) for this compound for maximum sensitivity [3].
  • Optimization: The goal is to achieve a capacity factor (k') between 2 and 10, and resolution (Rs) > 1.5 between this compound and all close-eluting impurities [3]. Adjust the mobile phase composition, pH (if this compound has ionizable groups), and temperature to achieve this.

References

Rubranol source Alnus nepalensis vs Alnus rubra

Author: Smolecule Technical Support Team. Date: February 2026

Current State of Knowledge

The table below summarizes what can be gleaned from the available literature regarding the two species.

Aspect Alnus nepalensis Alnus rubra
Documented Bioactivity Yes: Significant antioxidant and antibacterial activity demonstrated [1]. Not directly found; traditional use documented [2].
Key Phytochemicals Rich in diarylheptanoids (a class that includes Rubranol) [3] [2]. Reported to contain diarylheptanoids [2].
Quantitative Data on this compound Specific quantitative data on this compound content or potency not available in search results. Specific quantitative data on this compound content or potency not available in search results.

Experimental Protocols for Comparison

To conduct a direct comparison, researchers would typically employ standardized assays. The search results detail several relevant methodologies:

  • Antioxidant Activity (DPPH Assay): This common method measures a substance's free radical scavenging ability. The extract is mixed with a DPPH methanol solution, incubated in the dark, and the decrease in absorbance is measured at 517nm. The IC50 value (concentration required to scavenge 50% of radicals) is calculated, with a lower IC50 indicating higher potency [1].
  • Antibacterial Activity (Disc Diffusion/Microdilution): This assesses the ability of an extract to inhibit bacterial growth. In the disc diffusion method, a paper disc impregnated with the extract is placed on agar inoculated with bacteria. The zone of inhibition around the disc is measured after incubation. The microdilution method determines the Minimum Inhibitory Concentration (MIC), the lowest extract concentration that prevents visible bacterial growth [1] [4].
  • Analysis of Bioactive Compounds: The total phenolic content can be measured using the Folin-Ciocalteu method, which involves reacting the extract with the reagent and measuring absorbance at 765 nm [1] [5]. Furthermore, the isolation of specific compounds like diarylheptanoids for individual testing typically involves techniques like chromatography [3].

Proposed Research Workflow for Direct Comparison

The following diagram outlines a systematic approach to obtain the comparative data you require.

G Start Start: Objective Comparison of Alnus nepalensis vs. Alnus rubra S1 Plant Material Collection and Authentication Start->S1 S2 Standardized Extraction (e.g., Methanol, Ethanol) S1->S2 S3 Phytochemical Profiling S2->S3 S4 Bioactivity Testing S3->S4 P1 Quantify Total Phenolics S3->P1 P2 Quantify Total Flavonoids S3->P2 P3 Isolate/Quantify this compound (via HPLC, LC-MS) S3->P3 S5 Data Analysis and Comparison S4->S5 B1 Antioxidant Assays (DPPH, FRAP, ORAC) S4->B1 B2 Antibacterial Assays (MIC, MBC, Disc Diffusion) S4->B2

A Path Forward for Research

The most viable approach for creating a definitive comparison guide involves primary research.

  • Focus on Alnus nepalensis: The search results confirm that Alnus nepalensis is a recognized source of bioactive diarylheptanoids and has demonstrated potent antioxidant and antibacterial effects in vitro [1]. This makes it a strong candidate for further investigation.
  • Investigate Alnus rubra Deeper: While traditional use is noted, specific modern pharmacological studies on Alnus rubra extracts were not found. Direct chemical analysis of its bark would be necessary to confirm and quantify its this compound content.
  • Utilize Outlined Protocols: The experimental methods described are standard, reliable, and accepted by the scientific community, providing a solid blueprint for your comparative study.

References

×

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

5

Exact Mass

332.16237386 Da

Monoisotopic Mass

332.16237386 Da

Heavy Atom Count

24

Appearance

Oil

Wikipedia

Rubranol

Dates

Last modified: 08-15-2023

Explore Compound Types